molecular formula C15H11ClO4 B1419392 2-[4-(2-Chlorobenzoyl)phenoxy]acetic acid CAS No. 1211616-43-1

2-[4-(2-Chlorobenzoyl)phenoxy]acetic acid

Cat. No.: B1419392
CAS No.: 1211616-43-1
M. Wt: 290.7 g/mol
InChI Key: JHGKJSHUSJPYCM-UHFFFAOYSA-N
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Description

2-[4-(2-Chlorobenzoyl)phenoxy]acetic acid (CAS 1211616-43-1) is a high-purity chemical compound offered for research and development purposes. With a molecular formula of C 15 H 11 ClO 4 and a molecular weight of 290.70, this compound features a phenoxyacetic acid structure substituted with a 2-chlorobenzoyl group . This specific molecular architecture, which combines a chlorinated aromatic ketone with a carboxylic acid functional group, makes it a valuable intermediate in various scientific investigations. Researchers can utilize this compound in the synthesis of more complex molecules or for studying structure-activity relationships in medicinal chemistry and agrochemistry . It is crucial for researchers to note that this compound is a distinct chemical entity from its positional isomer, 2-[4-(4-chlorobenzoyl)phenoxy]acetic acid (CID 181716) . The difference in the chlorine atom's position on the benzoyl ring can lead to significant variations in the compound's physical properties, chemical reactivity, and biological activity. All research involving this compound should be conducted by trained professionals in a controlled laboratory setting. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-[4-(2-chlorobenzoyl)phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO4/c16-13-4-2-1-3-12(13)15(19)10-5-7-11(8-6-10)20-9-14(17)18/h1-8H,9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGKJSHUSJPYCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)OCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-[4-(2-Chlorobenzoyl)phenoxy]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of a primary synthetic pathway for 2-[4-(2-chlorobenzoyl)phenoxy]acetic acid, a molecule of interest in pharmaceutical research and development. The synthesis is presented with a focus on the underlying chemical principles, providing researchers, scientists, and drug development professionals with a robust framework for its preparation.

Introduction: Significance and Synthetic Strategy

This compound belongs to the family of phenoxyacetic acid derivatives, a class of compounds with diverse biological activities.[1] The structural motif of a substituted benzoyl group linked to a phenoxyacetic acid core is found in various pharmacologically active molecules. The synthesis of this specific molecule can be strategically approached through two primary retrosynthetic disconnections, each leveraging well-established and reliable chemical transformations: the Williamson ether synthesis and the Friedel-Crafts acylation.

This guide will focus on a convergent synthesis strategy that combines both of these powerful reactions. The chosen pathway is designed for efficiency and control, proceeding through key intermediates to yield the final product with high purity.

Core Synthesis Pathway: A Two-Stage Approach

The synthesis of this compound is most effectively achieved through a two-stage process. The first stage involves the synthesis of the key intermediate, phenoxyacetic acid, via a Williamson ether synthesis. The second stage employs a Friedel-Crafts acylation to introduce the 2-chlorobenzoyl group onto the phenoxyacetic acid backbone.

Synthesis_Pathway Phenol Phenol NaOH NaOH (aq) Phenol->NaOH Chloroacetic_acid Chloroacetic Acid Chloroacetic_acid->NaOH Phenoxyacetic_acid Phenoxyacetic Acid NaOH->Phenoxyacetic_acid Williamson Ether Synthesis AlCl3 AlCl₃ Phenoxyacetic_acid->AlCl3 Chlorobenzoyl_chloride 2-Chlorobenzoyl Chloride Chlorobenzoyl_chloride->AlCl3 Final_Product This compound AlCl3->Final_Product Friedel-Crafts Acylation

Figure 1: Overall synthetic strategy for this compound.

Stage 1: Synthesis of Phenoxyacetic Acid via Williamson Ether Synthesis

The initial step in this pathway is the synthesis of phenoxyacetic acid. This is a classic example of the Williamson ether synthesis, a robust and widely used method for preparing ethers.[2][3][4] In this reaction, a phenoxide ion, generated by treating phenol with a strong base, acts as a nucleophile and displaces a halide from a haloacetic acid.[5]

Reaction Mechanism

The reaction proceeds via an SN2 mechanism.[3] Sodium hydroxide deprotonates the phenol to form the more nucleophilic sodium phenoxide. This phenoxide then attacks the electrophilic carbon of chloroacetic acid, displacing the chloride ion and forming the ether linkage.

Experimental Protocol

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Phenol94.119.41 g0.10
Chloroacetic Acid94.5010.40 g0.11
Sodium Hydroxide40.008.80 g0.22
Water18.02100 mL-
Diethyl Ether74.12As needed-
6M Hydrochloric Acid-As needed-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 8.80 g (0.22 mol) of sodium hydroxide in 50 mL of water.

  • To the stirred sodium hydroxide solution, add 9.41 g (0.10 mol) of phenol. Stir until the phenol is completely dissolved.

  • In a separate beaker, dissolve 10.40 g (0.11 mol) of chloroacetic acid in 50 mL of water and carefully neutralize it with a portion of the prepared sodium hydroxide solution.

  • Add the sodium chloroacetate solution to the sodium phenoxide solution in the round-bottom flask.[6]

  • Heat the reaction mixture to reflux and maintain reflux for 2 hours.[7]

  • After the reflux period, cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with 6M hydrochloric acid until the pH is approximately 2. This will precipitate the phenoxyacetic acid.[5]

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold water.

  • Recrystallize the crude product from hot water to obtain pure phenoxyacetic acid. Dry the crystals in a vacuum oven.

Stage 2: Friedel-Crafts Acylation of Phenoxyacetic Acid

The second stage of the synthesis involves the acylation of the prepared phenoxyacetic acid with 2-chlorobenzoyl chloride. This is an electrophilic aromatic substitution reaction known as the Friedel-Crafts acylation.[8][9][10][11] A Lewis acid catalyst, typically aluminum chloride (AlCl₃), is used to activate the acyl chloride, making it a potent electrophile.[12]

Reaction Mechanism

The reaction begins with the formation of an acylium ion through the reaction of 2-chlorobenzoyl chloride with aluminum chloride. This highly electrophilic acylium ion is then attacked by the electron-rich aromatic ring of phenoxyacetic acid. The substitution occurs predominantly at the para-position relative to the ether linkage due to the ortho, para-directing nature of the alkoxy group. A subsequent deprotonation restores the aromaticity of the ring, yielding the final product.

Experimental Protocol

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Phenoxyacetic Acid152.1515.22 g0.10
2-Chlorobenzoyl Chloride175.0119.25 g0.11
Aluminum Chloride (anhydrous)133.3429.33 g0.22
Dichloromethane (anhydrous)84.93200 mL-
6M Hydrochloric Acid-As needed-
Ethyl Acetate88.11As needed-
Brine-As needed-

Procedure:

  • In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, suspend 29.33 g (0.22 mol) of anhydrous aluminum chloride in 100 mL of anhydrous dichloromethane.

  • Cool the suspension in an ice bath.

  • Slowly add 19.25 g (0.11 mol) of 2-chlorobenzoyl chloride to the stirred suspension.

  • In the dropping funnel, dissolve 15.22 g (0.10 mol) of phenoxyacetic acid in 100 mL of anhydrous dichloromethane.

  • Add the phenoxyacetic acid solution dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Analytical TechniqueExpected Results
Melting Point A sharp melting point indicates high purity.
¹H NMR The spectrum should show characteristic peaks for the aromatic protons, the methylene protons of the acetic acid moiety, and the carboxylic acid proton.
¹³C NMR The spectrum should show the expected number of carbon signals, including those for the carbonyl and carboxylic acid carbons.
Mass Spectrometry The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of the product (C₁₅H₁₁ClO₄).
Infrared (IR) Spectroscopy The IR spectrum should exhibit characteristic absorption bands for the C=O stretching of the ketone and carboxylic acid, and the O-H stretching of the carboxylic acid.

Conclusion

The described two-stage synthesis pathway provides a reliable and efficient method for the preparation of this compound. By leveraging the Williamson ether synthesis and the Friedel-Crafts acylation, this approach allows for the controlled construction of the target molecule from readily available starting materials. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

References

  • CN102746142A - Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid.
  • CN103058855A - Method for synthesizing phenoxyacetic acid derivative.
  • CN104447290A - Method for preparing 2,4-dichlorophenoxyacetic acid.
  • WO2013056488A1 - Phenoxyacetic acid derivative synthesis method.
  • Fenofibric Acid | C17H15ClO4 | CID 64929. PubChem. [Link]

  • Synthesis and characterization of potential impurities in Fenofibrate drug substance. Der Pharma Chemica. [Link]

  • Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. SciELO. [Link]

  • Small scale synthesis of 2,4-dichlorophenoxyacetic acid. ACS Publications. [Link]

  • A kind of preparation method of fenofibric acid.
  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Jetir.Org. [Link]

  • CN105622396A - 2,4-dichlorophenoxyacetic acid preparation method.
  • EP0334595A2 - Synthesis of 2-(4-hydroxyphenoxy)alkanoic acids.
  • Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

  • CN107235837A - A kind of preparation method of Fenofibric Acid.
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • The Williamson Ether Synthesis. University of Missouri-St. Louis. [Link]

  • Friedel-Crafts Acylation. YouTube. [Link]

  • Friedel-Crafts Acylation. Chemistry LibreTexts. [Link]

  • Friedel–Crafts reaction. Wikipedia. [Link]

  • Williamson Ether Synthesis. YouTube. [Link]

Sources

Navigating the Uncharted Territory of 2-[4-(2-Chlorobenzoyl)phenoxy]acetic acid: A Framework for In Vitro Investigation

Author: BenchChem Technical Support Team. Date: February 2026

A candid disclosure to our scientific colleagues: An exhaustive search of the current scientific literature and chemical databases reveals a significant information gap regarding in vitro studies of the specific molecule, 2-[4-(2-Chlorobenzoyl)phenoxy]acetic acid . While numerous studies exist for structurally related phenoxyacetic acid derivatives, such as the herbicide 2,4-Dichlorophenoxyacetic acid and the lipid-lowering drug fenofibric acid, specific experimental data, mechanistic insights, and established protocols for the titled compound are not presently available in the public domain.

This reality precludes the creation of a conventional technical guide detailing past findings. However, the absence of data presents a unique opportunity. Instead of a retrospective summary, this document will serve as a prospective framework—a conceptual whitepaper for researchers, scientists, and drug development professionals on how to approach the in vitro characterization of a novel chemical entity like this compound.

This guide will leverage established principles of drug discovery and pharmacology to outline a logical, robust, and self-validating pathway for its initial investigation. We will proceed as if we are at the very beginning of this compound's scientific journey, designing a comprehensive strategy to unveil its biological potential.

Part 1: Foundational Characterization & Hypothesis Generation

Before embarking on complex biological assays, a thorough understanding of the molecule's fundamental properties is paramount. This initial phase ensures data integrity and informs the design of subsequent experiments.

Physicochemical Profiling

The journey begins with a detailed characterization of the compound's physical and chemical properties. This data is crucial for everything from ensuring the accuracy of solution preparations to predicting its behavior in biological systems.

Table 1: Essential Physicochemical Parameters for this compound

ParameterExperimental MethodRationale and Implications
Molecular Formula & Weight Mass Spectrometry (e.g., HRMS)Confirms identity and purity. Essential for molar concentration calculations.
Purity HPLC-UV, LC-MSEnsures observed biological effects are due to the compound of interest and not impurities. A purity of >95% is standard.
Solubility Kinetic and Thermodynamic Solubility Assays in aqueous buffers (e.g., PBS) and organic solvents (e.g., DMSO)Determines appropriate solvent for stock solutions and maximum achievable concentrations in assay media, avoiding precipitation.
Lipophilicity (LogP/LogD) Shake-flask method or computational predictionPredicts membrane permeability and potential for non-specific binding. Influences choice of cell-based vs. cell-free assays.
pKa Potentiometric titration or UV-metric methodsDetermines the ionization state of the molecule at physiological pH, which impacts receptor binding and cell penetration.
Chemical Stability Stability testing in assay media and solvents over time and at various temperaturesEnsures the compound does not degrade during the course of an experiment, which would confound results.
Structural Analogy and Hypothesis Formulation

Given the lack of direct data, we can draw initial hypotheses from structurally similar compounds. The phenoxyacetic acid scaffold is present in a variety of biologically active molecules. For instance, fenofibric acid, 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid, is the active metabolite of the antihyperlipidemic drug fenofibrate and is a known agonist of peroxisome proliferator-activated receptor alpha (PPARα)[1][2]. Other phenoxyacetic acid derivatives have shown potential as anticancer agents and inhibitors of bone resorption[3][4][5].

Based on these structural precedents, initial hypotheses for the biological activity of this compound could include:

  • Metabolic Regulation: Potential activity at PPARs or other nuclear receptors involved in lipid and glucose metabolism.

  • Anti-proliferative Effects: Possible cytotoxic or cytostatic activity against cancer cell lines.

  • Anti-inflammatory Action: Modulation of inflammatory pathways, a common feature of related compounds[6].

This hypothesis-driven approach allows for a more focused and efficient initial screening strategy.

Part 2: A Tiered Approach to In Vitro Biological Screening

A logical progression from broad, high-throughput screening to more focused, mechanism-of-action studies is the most effective way to characterize a novel compound.

Tier 1: Primary Screening for General Biological Activity

The initial goal is to determine if the compound has any significant biological effect in a cellular context. This is typically achieved through broad-based assays that measure general cell health and viability.

  • Cell Line Selection: Choose a panel of well-characterized human cell lines representing different tissue types (e.g., HepG2 for liver, MCF-7 for breast cancer, HEK293 for embryonic kidney).

  • Plating: Seed cells in 96-well microplates at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2-fold dilutions in appropriate cell culture medium to achieve a final concentration range (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Treatment: Replace the cell culture medium with the medium containing the compound dilutions and controls.

  • Incubation: Incubate the plates for a standard duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Viability Assessment: Add a viability reagent such as MTT or a resazurin-based reagent (e.g., alamarBlue) and incubate as per the manufacturer's instructions.

  • Data Acquisition: Read the absorbance or fluorescence on a plate reader.

  • Analysis: Convert raw data to percentage of viable cells relative to the vehicle control. Plot the concentration-response curve and calculate the IC₅₀ (half-maximal inhibitory concentration) value.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_plating Seed Cells in 96-well Plate treatment Treat Cells with Compound cell_plating->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment incubation Incubate for 48-72h treatment->incubation add_reagent Add Viability Reagent incubation->add_reagent read_plate Read Plate (Absorbance/Fluorescence) add_reagent->read_plate calc_ic50 Calculate IC50 read_plate->calc_ic50 G compound Test Compound (e.g., this compound) ppara PPARα Receptor (in transfected cell) compound->ppara Binds & Activates ppre PPRE (on reporter plasmid) ppara->ppre Binds to luciferase Luciferase Gene ppre->luciferase Drives Transcription light Luminescence (Light Output) luciferase->light Produces

Caption: Signaling pathway of a PPARα luciferase reporter assay.

Part 3: Mechanistic Elucidation and In Vitro Validation

Positive results in secondary screens necessitate deeper mechanistic studies to validate the proposed mode of action and to understand the downstream cellular consequences.

Confirming Target Engagement

If the reporter assay suggests PPARα agonism, it is crucial to confirm direct binding. A technique like the Cellular Thermal Shift Assay (CETSA) could be employed. This method assesses the thermal stability of a protein in the presence of a ligand. Ligand binding typically stabilizes the protein, leading to a higher melting temperature.

Assessing Downstream Functional Consequences

Activation of PPARα is known to upregulate the expression of genes involved in fatty acid oxidation. Therefore, a key validation step would be to measure the mRNA levels of known PPARα target genes.

  • Cell Treatment: Treat a relevant cell line (e.g., HepG2) with the test compound at its EC₅₀ concentration for a defined period (e.g., 24 hours).

  • RNA Extraction: Isolate total RNA from the cells.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

  • qPCR: Perform quantitative PCR using primers specific for known PPARα target genes (e.g., CPT1A, ACADM) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Analysis: Calculate the relative fold change in gene expression using the delta-delta Ct method. A significant increase in the expression of target genes compared to the vehicle control would provide strong evidence for a functional PPARα-mediated response.

Conclusion and Future Directions

This document outlines a hypothetical but scientifically rigorous framework for the initial in vitro investigation of this compound. It emphasizes a tiered approach, starting with broad screening and progressively focusing on specific targets and pathways based on emerging data and structural hypotheses. Each proposed experiment is designed to be self-validating, with clear positive and negative controls and quantifiable endpoints.

The path from a novel chemical structure to a well-characterized pharmacological agent is a long one. However, by employing a logical and systematic in vitro screening cascade as described, researchers can efficiently and robustly determine if this compound holds therapeutic promise and build a solid foundation for future preclinical development.

References

As this is a prospective framework, the references below are to related compounds and general methodologies that inform the proposed experimental plan.

  • Fenofibrate and Fenofibric Acid Metabolism and Action: A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. National Center for Biotechnology Information. Available at: [Link]

  • Anticancer Potential of Related Scaffolds: Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. Indian Journal of Chemistry. Available at: [Link]

  • Inhibitory Effects of Related Compounds on Bone Resorption: 2-(4-chlorophenoxy) acetamide is a novel inhibitor of resorptive bone loss in mice. Journal of Cellular and Molecular Medicine. Available at: [Link]

  • Anti-inflammatory Properties of Related Compounds: The pharmacology of benoxaprofen (2-[4-chlorophenyl]-alpha-methyl-5-benzoxazole acetic acid), LRCL 3794, a new compound with antiinflammatory activity apparently unrelated to inhibition of prostaglandin synthesis. Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Review of Phenoxyacetic Acid Derivatives: Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR. Available at: [Link]

Sources

Topic: 2-[4-(2-Chlorobenzoyl)phenoxy]acetic Acid Structural Analogs: A Privileged Scaffold for Modulating Metabolic and Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-[4-(benzoyl)phenoxy]acetic acid scaffold, exemplified by the active metabolite of fenofibrate, represents a cornerstone in the design of therapeutic agents targeting nuclear receptors and metabolic enzymes. This guide provides a comprehensive exploration of the structural analogs of 2-[4-(2-Chlorobenzoyl)phenoxy]acetic acid, delving into the synthetic strategies, intricate structure-activity relationships (SAR), and diverse mechanisms of action that underpin their therapeutic potential. We will dissect the causality behind experimental choices, from the rationale for specific synthetic routes to the strategic application of bioisosteric replacements aimed at optimizing potency, selectivity, and pharmacokinetic profiles. This document serves as a technical resource for professionals engaged in the discovery and development of novel therapeutics for metabolic, inflammatory, and related disorders.

Introduction: The Significance of the Phenoxyacetic Acid Core

The compound this compound is structurally analogous to fenofibric acid, the pharmacologically active form of the widely prescribed dyslipidemic agent, fenofibrate.[1][2][3] At its core, this class of molecules functions primarily as potent agonists of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in regulating lipid metabolism.[2][3][4] Activation of PPARα orchestrates a cascade of genetic responses that collectively lower triglyceride levels, modulate cholesterol transport, and exert anti-inflammatory effects.

While the therapeutic success of fibrates in managing dyslipidemia is well-established, the inherent versatility of the phenoxyacetic acid scaffold has prompted extensive investigation into its broader pharmacological potential. Researchers have successfully repurposed and modified this core structure to develop agents with distinct biological activities, including anti-inflammatory, anti-diabetic, and even anticancer properties.[1][5][6][7] This guide aims to provide a deep, technically-grounded overview of this chemical space, offering insights into the synthesis, SAR, and therapeutic applications of these valuable analogs.

Synthetic Strategies: Building the Analogs

The synthesis of this compound and its analogs relies on established and adaptable chemical transformations. The chosen synthetic route is critical, as it must be efficient and amenable to the introduction of chemical diversity at key positions within the molecule.

Core Scaffold Synthesis

The construction of the basic phenoxyacetic acid backbone is typically achieved through a Williamson ether synthesis. This involves the reaction of a substituted phenol with a haloacetic acid derivative, such as chloroacetic acid or ethyl chloroacetate, under basic conditions.

A more specific route to the target ketone intermediate, 1-(2-(4-chlorophenoxy)phenyl)ethanone, involves the reaction of o-chloroacetophenone with p-chlorophenol in the presence of a base like sodium hydroxide and a copper catalyst.[8] This method is cited as being more cost-effective and less hazardous than alternatives using sodium hydride.[8]

Experimental Protocol: Synthesis of a Phenoxyacetic Acid Intermediate
  • Objective: To synthesize a phenoxyacetic acid intermediate via Williamson ether synthesis.

  • Materials: Substituted phenol, sodium hydroxide, chloroacetic acid, water, hydrochloric acid.

  • Procedure:

    • Dissolve chloroacetic acid in a solution of sodium hydroxide and water.

    • Add the desired substituted phenol to the solution and stir.

    • Adjust the pH to approximately 11 using a suitable base (e.g., sodium bicarbonate).

    • Heat the reaction mixture at 100°C for a duration determined by reaction monitoring (e.g., 40 minutes).[9]

    • After cooling, acidify the mixture with hydrochloric acid to a pH of 4 to precipitate the product.[9]

    • Cool the mixture in an ice-water bath to maximize crystallization.

    • Collect the solid product by filtration, wash thoroughly with water, and dry to yield the target phenoxyacetic acid.[9]

  • Self-Validation: The identity and purity of the product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should be sharp and consistent with literature values for the specific compound.

Diversification of the Scaffold

The true power of this scaffold lies in its amenability to structural modification. The following diagram illustrates the key points for diversification.

G cluster_0 Synthetic Diversification Strategy Core This compound Scaffold R1 R1: Benzoyl Ring - Halogen position/identity - Other EWG/EDG groups - Heterocyclic replacements Core->R1 Modify Aromatic System R2 R2: Phenoxy Ring - Substituent effects on pKa and binding Core->R2 Tune Phenolic Core R3 R3: Acetic Acid Linker - Alkyl substitution (e.g., gem-dimethyl) - Chain length modification Core->R3 Alter Linker Geometry R4 R4: Carboxylic Acid - Bioisosteric replacement - Ester prodrugs Core->R4 Optimize Anchor Group

Caption: Key diversification points on the core scaffold.

  • Benzoyl Ring Analogs: The substitution pattern on the benzoyl ring is a critical determinant of activity. Varying the position and identity of the halogen (e.g., 2-chloro, 4-chloro, fluoro) or introducing other electron-withdrawing or donating groups can significantly impact potency and selectivity.[10]

  • Acetic Acid Linker Modifications: As seen in the transition from the base scaffold to fenofibric acid, the introduction of gem-dimethyl groups on the alpha-carbon of the acetic acid moiety can enhance potency. This is a common strategy in fibrate design.

  • Carboxylic Acid Bioisosteres: The carboxylic acid is a key anchoring group but can lead to poor pharmacokinetic properties. Its replacement with bioisosteres is a critical strategy to improve drug-like properties.[11][12][13] This concept is so fundamental that it warrants a dedicated discussion in the SAR section.

Mechanisms of Action: Beyond Lipid Lowering

While PPARα agonism is the classical mechanism, analogs from this scaffold can engage a variety of biological targets.

Primary Target: PPARα Agonism

Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear receptors (α, γ, δ) that function as ligand-activated transcription factors, regulating genes involved in lipid and carbohydrate metabolism.[14] Fenofibric acid and its analogs bind to and activate PPARα.

PPAR_Pathway Ligand Phenoxyacetic Acid Analog (Agonist) PPAR PPARα Ligand->PPAR Binds & Activates Complex PPARα-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds to Genes Target Gene Transcription (e.g., LPL, APOA1) PPRE->Genes Regulates Response Therapeutic Response - ↓ Triglycerides - ↑ HDL - Anti-inflammatory Genes->Response

Caption: Simplified PPARα signaling pathway.

This activation leads to:

  • Increased Lipoprotein Lipase (LPL) expression: Enhances the clearance of triglyceride-rich particles.[2]

  • Increased Apolipoprotein A-I and A-II expression: Boosts the formation of High-Density Lipoprotein (HDL).[2]

  • Reduced Apolipoprotein C-III expression: Removes an inhibitor of LPL, further promoting lipolysis.[2]

Secondary and Investigational Targets
  • Aldose Reductase: Certain (2-arylcarbamoyl-phenoxy)-acetic acid derivatives have been identified as highly potent and selective inhibitors of aldose reductase, an enzyme implicated in the pathogenesis of diabetic complications.[15]

  • Cyclooxygenase-2 (COX-2): The phenoxyacetic acid scaffold has been explored for its anti-inflammatory potential. In silico and in vivo studies have shown that analogs like 2,4-Dichlorophenoxyacetic acid (2,4-D) can bind to and inhibit COX-2, an enzyme central to the inflammatory cascade, in a manner comparable to traditional NSAIDs.[6][16]

  • Plant Auxin Mimicry: While not a therapeutic target in humans, it is noteworthy that simple phenoxyacetic acids like 2,4-D function as herbicides by mimicking the plant hormone auxin, leading to uncontrolled growth and death in susceptible plants.[17][18] This highlights the broad biological activity of the core structure.

Structure-Activity Relationships (SAR): A Systematic Analysis

Understanding how specific structural features influence biological activity is paramount for rational drug design.

Molecular RegionStructural ModificationImpact on Biological Activity & Rationale
Carboxylic Acid Esterification (Prodrug)Increases lipophilicity and oral absorption (e.g., Fenofibrate is the isopropyl ester of Fenofibric acid).[2]
Bioisosteric ReplacementCan improve metabolic stability, cell permeability, and pKa while maintaining the key hydrogen bonding interactions with the receptor.[12][19]
α-Carbon Linker Addition of gem-dimethylIncreases potency, likely by inducing a favorable conformation for receptor binding and potentially shielding from metabolism.
Benzoyl Ring Chlorine at position 2 or 4Substitution with an electronegative atom like chlorine destabilizes the π-electron charge in the ring system, which can influence reactivity and binding affinity.[10]
Varying substituentsCan be used to fine-tune electronic properties and steric interactions within the receptor's ligand-binding pocket to enhance potency and selectivity for a specific PPAR subtype.[20]
The Critical Role of the Carboxylic Acid and Its Bioisosteres

The acidic headgroup is arguably the most critical pharmacophoric element, acting as the primary anchor to the receptor. However, the free carboxylic acid can lead to rapid metabolism and low cell permeability. Bioisosteric replacement is a key strategy to mitigate these liabilities.[11][13] The goal is to replace the carboxyl group with another functional group that mimics its size, shape, and electronic properties but possesses a more favorable physicochemical profile.

Common Carboxylic Acid Bioisosteres:

  • Tetrazole

  • Hydroxamic Acid

  • Acylsulfonamide

  • Hydroxyisoxazole

The choice of bioisostere is context-dependent and often requires empirical testing, but the tactical application of this principle is a proven method for optimizing drug candidates.[11]

Therapeutic Horizons and Future Directions

The versatility of the this compound scaffold continues to open new avenues for therapeutic intervention.

  • Metabolic Diseases: Beyond dyslipidemia, there is significant interest in developing analogs for Nonalcoholic steatohepatitis (NASH), a condition where PPARα activation is considered a promising therapeutic strategy.[21] Furthermore, the design of dual PPARα/γ or pan-PPAR agonists could offer a more holistic approach to treating complex metabolic syndromes that involve both dyslipidemia and insulin resistance.[14][22]

  • Inflammatory Disorders: The demonstrated COX-2 inhibitory activity of some analogs suggests their potential as a new class of anti-inflammatory agents, potentially with a different side-effect profile compared to classic NSAIDs.[6][16][23]

  • Oncology: The repurposing of fibrates for cancer therapy is an active area of research, with some studies suggesting they can inhibit tumor growth and angiogenesis.[1]

The future of drug design with this scaffold will heavily rely on computational methods, including molecular docking and dynamic simulations, to design analogs with high potency and selectivity for desired targets.[20]

Conclusion

The this compound framework is far more than a simple lipid-lowering agent. It is a privileged scaffold in medicinal chemistry, offering a robust and adaptable platform for the design of molecules that can modulate a range of critical biological pathways. Its synthetic tractability, coupled with a deep and growing understanding of its structure-activity relationships, ensures that it will remain a focal point for innovation in drug discovery. For researchers and drug development professionals, a thorough understanding of the principles outlined in this guide is essential for unlocking the full therapeutic potential of this remarkable class of compounds.

References

  • CN102746142A - Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)
  • CN104447290A - Method for preparing 2,4-dichlorophenoxyacetic acid - Google P
  • CN105622396A - 2,4-dichlorophenoxyacetic acid preparation method - Google P
  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid - MDPI. [Link]

  • 2-[4-(4-chlorobenzoyl)phenoxy]acetic acid - PubChem. [Link]

  • Design and synthesis of highly potent and selective (2-arylcarbamoyl-phenoxy)-acetic acid inhibitors of aldose reductase for treatment of chronic diabetic complications - PubMed. [Link]

  • A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate - PMC - NIH. [Link]

  • Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent - PubMed. [Link]

  • Repositioning of 2,4-dichlorophenoxy acetic acid as a potential anti-inflammatory agent: in silico and pharmaceutical formulation study - PubMed. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC - PubMed Central. [Link]

  • Fenofibrate - Wikipedia. [Link]

  • Ligand- and structure-based drug design strategies and PPARδ/α selectivity - PubMed. [Link]

  • Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed. [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PubMed Central. [Link]

  • Fenofibrate - PubChem. [Link]

  • Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation - ACS Publications. [Link]

  • Insight into the mode of action of 2,4Dichlorophenoxyacetic acid (2,4D) as an herbicide. [Link]

  • In vitro studies on the chemical reactivity of 2,4-dichlorophenoxyacetyl-S-acyl-CoA thioester - PubMed. [Link]

  • PPAR agonist - Wikipedia. [Link]

  • The pharmacology of benoxaprofen (2-[4-chlorophenyl]-alpha-methyl-5-benzoxazole acetic acid), LRCL 3794, a new compound with antiinflammatory activity apparently unrelated to inhibition of prostaglandin synthesis - PubMed. [Link]

  • Application of Bioisosteres in Drug Design. [Link]

  • Bioisosteric Replacements - Cambridge MedChem Consulting. [Link]

  • Design of potent PPARalpha agonists - PubMed. [Link]

  • Chemical structure of fenofibrate. Fenofibrate is 2-4[(4-chlorobenzoyl) phenoxy]-2-methylpropanoic acid, 1-methylethyl ester. - ResearchGate. [Link]

  • What is the role of bioisosterism in drug design? - Patsnap Synapse. [Link]

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Methodological & Application

Application Notes and Experimental Protocols for 2-[4-(2-Chlorobenzoyl)phenoxy]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Introduction

2-[4-(2-Chlorobenzoyl)phenoxy]acetic acid is a multifaceted organic molecule that belongs to the class of phenoxyacetic acid derivatives. Its structure, featuring a phenoxyacetic acid core linked to a 2-chlorobenzoyl moiety, suggests a potential for diverse biological activities. The phenoxyacetic acid scaffold is a well-established pharmacophore and is present in numerous compounds with herbicidal and pharmaceutical properties, including anti-inflammatory and antidiabetic agents.[1][2][3] The incorporation of a substituted benzophenone group introduces structural motifs found in various biologically active compounds, hinting at a broad range of potential applications that warrant further investigation.

Section 1: Proposed Synthesis of this compound

Two primary retrosynthetic pathways are proposed for the synthesis of the target compound. Both routes are based on fundamental and reliable organic reactions.

Route 1: Late-Stage Etherification (Williamson Ether Synthesis)

This approach involves the initial synthesis of the key intermediate, (2-chlorophenyl)(4-hydroxyphenyl)methanone, followed by etherification with an acetic acid derivative.

Workflow for Proposed Synthesis Route 1

cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Ester Hydrolysis A Phenol + 2-Chlorobenzoyl chloride B Lewis Acid (e.g., AlCl3) in an inert solvent (e.g., DCM) A->B Reaction C (2-chlorophenyl)(4-hydroxyphenyl)methanone (Intermediate 1) B->C Formation D Intermediate 1 + Ethyl Chloroacetate E Base (e.g., K2CO3) in a polar aprotic solvent (e.g., DMF) D->E Reaction F Ethyl 2-[4-(2-chlorobenzoyl)phenoxy]acetate (Ester Intermediate) E->F Formation G Ester Intermediate H Aqueous base (e.g., NaOH), then acid workup (e.g., HCl) G->H Reaction I This compound (Final Product) H->I Formation cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Friedel-Crafts Acylation A Phenol + Chloroacetic acid B Aqueous NaOH A->B Reaction C Phenoxyacetic acid (Intermediate 2) B->C Formation D Intermediate 2 + 2-Chlorobenzoyl chloride E Lewis Acid (e.g., AlCl3) in an inert solvent D->E Reaction F This compound (Final Product) E->F Formation

Sources

Mastering the Handling and Storage of 2-[4-(2-Chlorobenzoyl)phenoxy]acetic Acid Powder: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-[4-(2-Chlorobenzoyl)phenoxy]acetic acid, a compound of significant interest in pharmaceutical research and development, demands meticulous handling and storage protocols to ensure its stability, purity, and the safety of laboratory personnel. As a powdered active pharmaceutical ingredient (API), its physical and chemical properties necessitate a comprehensive understanding of potential hazards and the implementation of robust control measures. This guide provides an in-depth analysis of the critical aspects of managing this compound, from receipt to disposal, grounded in scientific principles and regulatory best practices. The causality behind each recommendation is explained to empower researchers with the knowledge to maintain the integrity of their experiments and a safe working environment.

Compound Profile and Inherent Risks

A thorough understanding of the physicochemical properties of this compound is fundamental to appreciating the rationale behind the prescribed handling and storage procedures.

Physicochemical Properties
PropertyValueSource(s)
Chemical Formula C₁₅H₁₁ClO₄[1]
Molecular Weight 290.70 g/mol [1]
Appearance White to light yellow powder[2]
Melting Point 179 - 183 °C[3]
Solubility Insoluble in water. Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide.[2][4]
pKa ~3.09 (Predicted)[3]

This table summarizes key physicochemical properties of this compound.

Hazard Identification and Risk Assessment

This compound presents several hazards that necessitate careful management. The primary risks are associated with its powdered form, which can lead to inhalation, and its acidic nature.

Hazard Classification:

  • Acute Oral Toxicity: Harmful if swallowed.[2]

  • Skin Irritation: May cause skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust particles.[4]

A thorough risk assessment should be conducted before any handling activities. This involves evaluating the quantity of the powder being used, the frequency and duration of handling, and the specific procedures being performed.

Engineering Controls and Containment Strategies

The primary objective in handling powdered APIs is to prevent airborne contamination and personnel exposure.[5] This is best achieved through a hierarchy of controls, with engineering controls being the most effective.

Primary Engineering Controls

The selection of the appropriate primary engineering control depends on the scale of the operation and the potential for dust generation.

  • Chemical Fume Hood: For small-scale manipulations, such as weighing small quantities, a certified chemical fume hood provides adequate protection by drawing airborne particles away from the operator.

  • Glove Box or Containment Isolator: For larger-scale operations or when handling the powder for extended periods, a glove box or a containment isolator is recommended.[6] These systems provide a physical barrier between the operator and the compound, offering a higher level of protection.[7]

Secondary Engineering Controls

The laboratory environment itself serves as a secondary level of containment.

  • Ventilation: The laboratory should have a well-designed ventilation system that provides a sufficient number of air changes per hour to dilute and remove any fugitive emissions.

  • Controlled Access: Access to the area where the powder is being handled should be restricted to authorized personnel.

Workflow for Selecting Appropriate Engineering Controls

Engineering_Controls_Workflow start Start: Assess Handling Task decision1 Small scale? (<1g, short duration) start->decision1 fume_hood Use Chemical Fume Hood decision1->fume_hood Yes glove_box Use Glove Box or Containment Isolator decision1->glove_box No end End: Proceed with Task fume_hood->end glove_box->end

A decision-making workflow for selecting the appropriate engineering controls.

Personal Protective Equipment (PPE)

While engineering controls are the primary defense, appropriate PPE is essential as a secondary barrier to prevent exposure.

  • Respiratory Protection: For handling the powder outside of a primary engineering control, or as a precaution, a NIOSH-approved respirator is necessary.[4] For nuisance exposures, a P95 or P1 particulate respirator may be sufficient.[8] For higher-level protection, a respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges should be used.[8]

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[8] A face shield should be worn in addition to safety glasses when there is a risk of splashing or significant dust generation.[2]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn.[8] Gloves should be inspected for any defects before use and changed regularly.[8]

  • Body Protection: A lab coat or a disposable gown should be worn to protect clothing from contamination. For larger-scale operations, a full protective suit may be necessary.[8]

Safe Handling and Operational Protocols

Adherence to strict operational protocols is crucial to minimize the risk of exposure and contamination.

Weighing and Dispensing
  • Perform all weighing and dispensing operations within a certified chemical fume hood or a containment isolator.

  • Use anti-static weigh boats to prevent the powder from adhering to surfaces.

  • Handle the powder gently to minimize dust generation.

Solution Preparation
  • When dissolving the powder, add the solvent to the powder slowly to avoid splashing.

  • If sonication is required, ensure the container is securely capped.

General Laboratory Practices
  • Wash hands thoroughly after handling the powder, even if gloves were worn.[2]

  • Avoid eating, drinking, or applying cosmetics in the laboratory.[2]

  • Keep the work area clean and free of clutter.

Storage and Stability

Proper storage is critical to maintain the purity and stability of this compound.

Storage Conditions
ParameterRecommendationRationaleSource(s)
Temperature 2-8°CTo slow down potential degradation reactions.[3]
Light Store in a dark placeThe compound may be light-sensitive.[9]
Moisture Keep container tightly closed in a dry placeThe compound is insoluble in water and moisture can promote degradation.[8]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) for long-term storageTo prevent oxidative degradation.

Recommended storage conditions for this compound powder.

Degradation Pathways

Forced degradation studies have shown that this compound is susceptible to degradation under certain conditions. Understanding these pathways is crucial for interpreting stability data and identifying potential impurities.

  • Hydrolysis: The compound can undergo hydrolysis, particularly under basic conditions, to yield fenofibric acid.[10]

  • Photodegradation: Exposure to light can lead to the formation of degradation products.[10]

Simplified Degradation Pathway

Degradation_Pathway parent This compound degradation_product Fenofibric Acid and other degradation products parent->degradation_product Hydrolysis (Base) Photodegradation

A simplified diagram illustrating the major degradation pathways.

Spill Management and Decontamination

Prompt and appropriate action is required in the event of a spill to prevent the spread of contamination and minimize exposure.

Small Spills (Minor)

For small spills of the powder:

  • Alert personnel in the immediate area.

  • Don appropriate PPE , including a respirator.

  • Gently cover the spill with a damp paper towel to avoid raising dust.

  • Carefully scoop up the material into a sealable container.[11]

  • Clean the spill area with a suitable decontaminating solution (e.g., a mild detergent solution), followed by a rinse with water.[9]

  • Place all contaminated materials into a labeled hazardous waste container.

Large Spills (Major)

For large spills:

  • Evacuate the area immediately.

  • Notify the appropriate emergency response personnel and the Environmental Health and Safety (EHS) department.[12]

  • Restrict access to the spill area.

  • Do not attempt to clean up a large spill without proper training and equipment.

Decontamination

All surfaces and equipment that have come into contact with the powder should be thoroughly decontaminated. A validated cleaning procedure should be in place. This typically involves:

  • A preliminary wipe-down with a damp cloth to remove any visible powder.

  • Washing with a suitable cleaning agent.

  • Rinsing with purified water.

  • A final rinse with an appropriate solvent (e.g., ethanol) if necessary.

Waste Disposal

All waste generated from the handling of this compound, including contaminated PPE, spill cleanup materials, and empty containers, must be disposed of as hazardous waste.

  • Segregate waste: Keep the waste separate from other laboratory waste streams.[13]

  • Labeling: All waste containers must be clearly labeled with the contents and the appropriate hazard symbols.

  • Disposal Procedures: Follow all institutional, local, and national regulations for the disposal of chemical waste.[2] This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[8] For unused medication, it should be mixed with an undesirable substance like cat litter or coffee grounds, placed in a sealed container, and then discarded in the trash.[1][14]

Conclusion

The safe and effective handling and storage of this compound powder is paramount for ensuring the integrity of research and the well-being of laboratory personnel. By implementing a multi-faceted approach that includes robust engineering controls, appropriate personal protective equipment, strict operational protocols, and a thorough understanding of the compound's properties and potential hazards, researchers can confidently work with this valuable compound while maintaining a safe and compliant laboratory environment. This guide serves as a comprehensive resource, but it is essential to supplement this information with institution-specific training and to always consult the Safety Data Sheet (SDS) before use.

References

  • J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures. Retrieved from [Link]

  • City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • Salamaa, F., Nassar, M., El-Din, M., Attia, K., & Kaddah, M. (2011). Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. American Journal of Analytical Chemistry, 2, 332-343.
  • Cayman Chemical. (2016, May 21). Fenofibric Acid SAFETY DATA SHEET. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. Retrieved from [Link]

  • Mulakayala, C., et al. (2014). A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. Journal of Pharmaceutical Analysis, 4(5), 332-339.
  • Mayo Clinic. (2025, June 30). Fenofibric acid (oral route) - Side effects & dosage. Retrieved from [Link]

  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]

  • Pharmaceutical Technology. (2012, October 1). Strategies for High-Containment. Retrieved from [Link]

  • Determination Of Fenofibric Acid (Related Substance) In Marketed Formulations Of Fenofibrate By RP-HPLC. (2025, August 10). ResearchGate. Retrieved from [Link]

  • University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]

  • ILC Dover. (n.d.). Pharmaceutical Powder Handling 101: Safety, Compliance & Containment. Retrieved from [Link]

  • Health and Safety Executive. (n.d.). Respiratory Protective Equipment in the Pharmaceutical Industry. Retrieved from [Link]

  • Powder Systems. (2025, July 23). How Engineering Controls Protect Operators Working with High-Potency Compounds. Retrieved from [Link]

  • Drugs.com. (2024, July 12). What are the side effects of Fenofibric acid?. Retrieved from [Link]

  • Powder Systems. (2024, October 17). A Guide to Processing and Holding Active Pharmaceutical Ingredients. Retrieved from [Link]

  • BFM® Fitting. (n.d.). A Comprehensive Guide to Safe Powder Handling. Retrieved from [Link]

  • Cleveland Clinic. (n.d.). Fenofibrate (Lipofen): Uses & Side Effects. Retrieved from [Link]

  • US Bio-Clean. (n.d.). How to Properly Dispose of Pharmaceutical Waste in 6 Steps. Retrieved from [Link]

  • 3M. (n.d.). Pharmaceutical Manufacturing PPE | Worker Health & Safety. Retrieved from [Link]

  • ZDHC Foundation. (n.d.). Chapter 7 – Pollution Prevention and Hazardous Substances Fact-sheet - Chemical spill response procedure and material. Retrieved from [Link]

  • BioProcess International. (2012, April 1). Containment of High-Potency Products in a GMP Environment. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Reference ID: 3432068. Retrieved from [Link]

  • GMP Journal. (2023, November 7). Safe Handling of Highly Potent Substances. Retrieved from [Link]

  • Drugs.com. (2025, October 14). Fenofibric Acid Side Effects: Common, Severe, Long Term. Retrieved from [Link]

  • Arbin Safety Products. (n.d.). Respirator for powder coating. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • Knopp, D., et al. (1988). Safety of fenofibrate--US and worldwide experience. Cardiology, 75(Suppl 1), 39-47.
  • Occupational Safety and Health Administration. (n.d.). 1910.134 - Respiratory protection. Retrieved from [Link]

  • World Health Organization. (2023). Safe management of pharmaceutical waste from health care facilities global best practices. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing In Vivo Dosage of Novel Phenoxyacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "2-[4-(2-Chlorobenzoyl)phenoxy]acetic acid" is a novel chemical entity for the purposes of this guide. The protocols and advice provided herein are based on established principles of in vivo pharmacology and drug development for new chemical entities (NCEs). This guide is intended for informational purposes and should be adapted to the specific characteristics of the compound and the research objectives.

Introduction: Navigating the Path to an Optimal In vivo Dose

The journey of a novel compound from the bench to a potential therapeutic is fraught with challenges, primary among them being the determination of an optimal in vivo dosage. This guide provides a comprehensive framework for researchers working with novel phenoxyacetic acid derivatives, such as this compound, to systematically determine a safe and efficacious dose for in vivo studies.

It is crucial to distinguish the subject compound from structurally related molecules to avoid erroneous assumptions. For instance, while it shares a phenoxyacetic acid scaffold with the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D), their biological activities are likely disparate[1][2][3][4][5][6]. Similarly, resemblance to fenofibric acid, the active metabolite of the lipid-lowering drug fenofibrate, suggests a potential therapeutic application, but requires independent verification[7][8].

This technical support center will guide you through the essential phases of in vivo dose optimization, from initial dose-range finding to troubleshooting common experimental hurdles.

Part 1: Foundational Steps - Before You Dose

A successful in vivo study begins with meticulous preparation. Before administering the first dose, a thorough understanding of the compound's characteristics is paramount.

Physicochemical Characterization: Know Your Compound

A comprehensive understanding of the physicochemical properties of this compound is the bedrock of a successful in vivo study.

PropertyImportance in In Vivo StudiesKey Considerations
Molecular Weight Essential for calculating molar concentrations and dose conversions.For 2-[4-(4-chlorobenzoyl)phenoxy]acetic acid (a close analog), the molecular weight is 290.70 g/mol [9]. Verify the exact molecular weight of your specific compound.
Solubility Dictates the choice of vehicle for formulation and impacts bioavailability.Determine the solubility in commonly used vehicles (e.g., saline, PBS, DMSO, cyclodextrins). Poor solubility can lead to precipitation upon injection, causing embolism or inconsistent dosing.
Stability Ensures that the compound does not degrade in the formulation, leading to inaccurate dosing.Assess the stability of the compound in the chosen vehicle at the intended storage and administration temperatures.
pKa Influences the compound's charge at physiological pH, affecting its absorption, distribution, and excretion.The acidic nature of the phenoxyacetic acid moiety will influence its behavior in different biological compartments.
In Vitro Efficacy and Toxicity: The Starting Point

In vitro studies provide the initial clues for a therapeutic window.

  • Efficacy (e.g., IC50, EC50): The concentration at which the compound elicits a half-maximal response in a relevant cell-based assay. This data is crucial for estimating a starting dose in vivo.

  • Cytotoxicity (e.g., CC50): The concentration at which the compound is toxic to cells. A high therapeutic index (CC50/IC50) in vitro is a positive indicator for in vivo studies.

Part 2: The Core Directive - Designing a Dose-Finding Study

A well-designed dose-finding study is the cornerstone of successful in vivo research. The primary objective is to identify a dose range that is both safe and effective.

Step-by-Step Protocol: A Single Ascending Dose (SAD) Study

A SAD study is a common initial approach to determine the maximum tolerated dose (MTD).

Objective: To determine the safety and tolerability of single, escalating doses of this compound and to identify the MTD.

Materials:

  • This compound (high purity)

  • Appropriate vehicle for formulation

  • Naïve laboratory animals (e.g., mice or rats, species and strain dependent on the therapeutic area)

  • Standard laboratory equipment for dosing and observation

Procedure:

  • Animal Acclimatization: Allow animals to acclimate to the facility for a minimum of one week before the study begins.

  • Group Allocation: Randomly assign animals to dose groups (e.g., n=3-5 per group). Include a vehicle control group.

  • Dose Selection:

    • Starting Dose: The starting dose is often estimated from in vitro data. A common approach is to start at 1/10th of the in vitro IC50, converted to a mg/kg dose.

    • Dose Escalation: Subsequent doses are typically increased in a stepwise manner (e.g., 2-fold or 3-fold increments).

  • Formulation Preparation: Prepare fresh formulations on the day of dosing. Ensure the compound is fully dissolved or uniformly suspended.

  • Administration: Administer a single dose of the compound or vehicle via the intended clinical route (e.g., oral, intravenous, intraperitoneal).

  • Observation:

    • Clinical Signs: Observe animals for any signs of toxicity immediately after dosing and at regular intervals for at least 24-48 hours. Signs may include changes in activity, posture, breathing, and grooming.

    • Body Weight: Record body weight daily. A significant drop in body weight can be an early indicator of toxicity.

  • Endpoint Determination: The MTD is typically defined as the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss or overt clinical signs of distress).

  • Data Analysis: Analyze the data to determine the dose-response relationship for any observed toxicities.

Visualizing the Workflow: Dose Escalation Strategy

DoseEscalation Start Start with Low Dose (e.g., 1 mg/kg) Observe Observe for Toxicity (24-48h) Start->Observe NoToxicity No Significant Toxicity? Observe->NoToxicity IncreaseDose Increase Dose (e.g., 3 mg/kg) NoToxicity->IncreaseDose Yes MTD MTD Established NoToxicity->MTD No IncreaseDose->Observe Toxicity Significant Toxicity Observed Stop Stop Escalation MTD->Stop

Caption: A simplified workflow for a single ascending dose study to determine the MTD.

Part 3: Troubleshooting Guide - Navigating Experimental Hurdles

In vivo experiments are complex and often yield unexpected results. This section addresses common issues in a question-and-answer format.

Q1: We are observing high variability in our results between animals in the same dose group. What could be the cause?

A1: High variability is a frequent challenge in in vivo studies and can stem from several sources:

  • Inconsistent Formulation: Ensure your compound is fully solubilized or forms a homogenous suspension. Vortex or sonicate the formulation before each administration.

  • Inaccurate Dosing: The administration technique, especially for routes like intravenous or intraperitoneal injection, requires precision. Ensure all personnel are properly trained and follow a standardized protocol.

  • Biological Variation: Individual animal differences in metabolism and response can contribute to variability. Increasing the number of animals per group can help to mitigate this.

  • Animal Health and Stress: Ensure animals are healthy and properly acclimatized. Stress can significantly impact physiological responses.

Q2: Our compound showed excellent potency in vitro, but we are not seeing the expected efficacy in our in vivo model, even at the MTD. What should we investigate?

A2: A discrepancy between in vitro and in vivo results is a common hurdle in drug development. Several factors could be at play:

  • Poor Pharmacokinetics (PK): The compound may be rapidly metabolized or cleared from the body, preventing it from reaching therapeutic concentrations at the target site. A preliminary PK study to measure plasma and tissue concentrations over time is highly recommended.[10][11]

  • Low Bioavailability: If administered orally, the compound may have poor absorption from the gastrointestinal tract.

  • Target Engagement: The compound may not be reaching its intended biological target in the whole animal. Consider performing a pharmacodynamic (PD) study to measure a biomarker of target engagement.

  • Inappropriate Animal Model: The chosen animal model may not accurately reflect the human disease state or the target biology.

Q3: We observed unexpected toxicity at a dose we predicted to be safe based on our in vitro data. What are the potential reasons?

A3: In vivo toxicity can be more complex than in vitro cytotoxicity.

  • Metabolite Toxicity: The parent compound may be non-toxic, but its metabolites could be. In vitro metabolism studies using liver microsomes can provide insights into potential toxic metabolites.

  • Off-Target Effects: The compound may be interacting with unintended targets in the whole animal, leading to toxicity.

  • Vehicle Toxicity: The vehicle used to formulate the compound could be contributing to the observed toxicity. Always include a vehicle-only control group.

  • Species-Specific Toxicity: The toxic response may be specific to the animal species used.

Visualizing the Troubleshooting Process

Caption: A decision tree for troubleshooting common issues in in vivo studies.

Part 4: Frequently Asked Questions (FAQs)

1. How do I choose the right vehicle for my compound?

The ideal vehicle should be non-toxic and capable of solubilizing the compound at the required concentration. Common choices include:

  • Aqueous solutions: Saline, PBS (for water-soluble compounds).

  • Co-solvents: DMSO, ethanol, PEG400 (use at the lowest effective concentration due to potential toxicity).

  • Suspensions: Methylcellulose, carboxymethylcellulose (for poorly soluble compounds).

  • Emulsions/Liposomes: For highly lipophilic compounds.

2. What is the difference between pharmacokinetics (PK) and pharmacodynamics (PD)?

  • Pharmacokinetics (PK) is what the body does to the drug (Absorption, Distribution, Metabolism, Excretion - ADME). It's about measuring drug concentrations in the body over time.

  • Pharmacodynamics (PD) is what the drug does to the body. It's about measuring the biological effect of the drug over time.

A good understanding of the PK/PD relationship is crucial for optimizing the dosing regimen.[10]

3. How many animals should I use per group?

The number of animals per group depends on the expected variability of the endpoint and the statistical power required to detect a significant effect. For a dose-finding study, 3-5 animals per group may be sufficient. For efficacy studies, a power analysis should be performed to determine the appropriate sample size.

4. What are the key parameters to look for in a preliminary PK study?

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC: Area under the curve, representing total drug exposure.

  • t1/2: Half-life, the time it takes for the drug concentration to decrease by half.

These parameters will help you understand how the drug is absorbed, distributed, and eliminated, and will inform the design of subsequent efficacy studies.[11]

References

  • The herbicide 2,4-dichlorophenoxyacetic acid induces pancreatic β-cell death via oxidative stress-activated AMPKα signal downstream-regulated apoptotic pathway. PubMed. [Link]

  • In vitro studies on the chemical reactivity of 2,4-dichlorophenoxyacetyl-S-acyl-CoA thioester. PubMed. [Link]

  • Fenofibrate. PubChem. [Link]

  • 2,4-dichlorophenoxyacetic acid-induced oxidative stress: Metabolome and membrane modifications in Umbelopsis isabellina, a herbicide degrader. PLOS One. [Link]

  • Econazole Exhibits In Vitro and In Vivo Efficacy Against Leishmania amazonensis. MDPI. [Link]

  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. PubMed. [Link]

  • In Vivo Assay Guidelines. NCBI Bookshelf. [Link]

  • Using PK Data for Better In Vitro and In Vivo Drug Dosing and Study Design. YouTube. [Link]

  • Dose optimization during drug development: whether and when to optimize. PubMed. [Link]

  • Strategy for Designing In Vivo Dose-Response Comparison Studies. PubMed. [Link]

  • [Chemical Structure and Toxicodynamic Properties of Phenoxycarboxylic Acid Derivatives. III. The Course of Absorption Into the Blood and the Measurement of the Urinary Excretion of Phenoxyacetic and Phenoxypropionic Acid Derivatives]. PubMed. [Link]

  • 2-(4-(4-Chlorobenzoyl)phenoxy)acetic acid. PubChem. [Link]

  • Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. PubMed. [Link]

  • Barriers and Challenges in Performing Pharmacokinetic Studies to Inform Dosing in the Neonatal Population. PubMed. [Link]

  • Can someone help with calculating drug dosage for in vivo experiment?. ResearchGate. [Link]

  • Application of In Vivo Imaging Techniques and Diagnostic Tools in Oral Drug Delivery Research. PubMed. [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. [Link]

  • Pharmacokinetic Challenges in Drug Discovery. European Society of Medicine. [Link]

  • Insight into the mode of action of 2,4Dichlorophenoxyacetic acid (2,4D) as an herbicide. Journal of Integrative Plant Biology. [Link]

  • Pharmacokinetics, disposition and lipid-modulating activity of 5-{2-[4-(3,4-difluorophenoxy)-phenyl]-ethylsulfamoyl}-2-methyl-benzoic acid, a potent and subtype-selective peroxisome proliferator-activated receptor alpha agonist in preclinical species and human. PubMed. [Link]

  • 2,4-Dichlorophenoxyacetic Acid. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. [Link]

  • Barriers and Challenges in Performing Pharmacokinetic Studies to Inform Dosing in the Neonatal Population. PubMed. [Link]

  • Dose Optimization In Drug Development Drugs And The Pharmaceutical Sciences. KIET. [Link]

  • Dose-ranging study. Wikipedia. [Link]

  • Metabolism, excretion, and pharmacokinetics of (3-{[4-tert-butyl-benzyl)-(pyridine-3-sulfonyl)-amino]-methyl}-phenoxy)-acetic acid, an EP2 receptor-selective prostaglandin E2 agonist, in male and female Sprague-Dawley rats. PubMed. [Link]

  • (2,4-Dichlorophenoxy)Acetic Acid. PubChem. [Link]

  • In Vivo Research Strategies that Reduce Risk of Failure in the Clinic. Charles River. [Link]

  • (PDF) Pharmacokinetic Challenges in Drug Discovery. ResearchGate. [Link]

  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. [Link]

  • Key Issues and Perspectives for Drug Metabolism and Pharmacokinetics in Drug Discovery and Development. Sumitomo Chemical. [Link]

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Technical Support Center: Stability & Handling of 2-[4-(2-Chlorobenzoyl)phenoxy]acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System ID: CPAA-STAB-GUIDE-v4.2 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Active[1]

Introduction: The Molecule at a Glance

Welcome to the technical support hub for 2-[4-(2-Chlorobenzoyl)phenoxy]acetic acid (CPAA).

This compound is structurally significant as a benzophenone derivative and a phenoxyacetic acid analog (closely related to the active metabolite of Fenofibrate). While robust in solid form, it exhibits specific vulnerabilities in solution—particularly regarding photostability and solvolysis .

This guide bypasses generic advice to address the specific chemical behaviors of the ortho-chlorobenzoyl and phenoxyacetic moieties.

Module 1: Solubility & Solvent Selection

Common Inquiry: "I can't get a stable baseline in my LC-MS, and the compound precipitates in my aqueous mobile phase."

The Science: CPAA is a lipophilic carboxylic acid. The pKa of the phenoxyacetic acid group is approximately 3.1–3.5 .

  • pH < 3.0: The molecule is protonated (neutral) and highly insoluble in water.

  • pH > 5.0: The molecule deprotonates to its carboxylate anion, significantly increasing aqueous solubility.

Troubleshooting Protocol: Solvent Decision Matrix

Q: Which solvent should I use for stock solutions?

  • Recommended: DMSO (Dimethyl Sulfoxide) .[1] It is chemically inert toward CPAA and provides high solubility (>10 mg/mL).[1]

  • Acceptable (Short-term): DMF (Dimethylformamide).[1][2]

  • Risky: Methanol or Ethanol (See Module 2).[1]

Q: How do I prevent precipitation in HPLC?

  • Issue: Injecting a high-concentration DMSO stock into an acidic mobile phase (e.g., 0.1% Formic Acid) causes "shock precipitation" in the injector loop or column head.[1]

  • Solution:

    • Diluent Matching: Dilute your DMSO stock 1:10 with a 50:50 mixture of Water:Acetonitrile before injection.[1]

    • pH Adjustment: Ensure your aqueous mobile phase is buffered (e.g., Ammonium Acetate pH 4.5–5.[1]0) if you need higher aqueous loading.[1]

Visual Guide: Solvent Selection Workflow

SolventSelection Start Start: Dissolving CPAA Purpose What is the downstream application? Start->Purpose LCMS LC-MS / Analytical HPLC Purpose->LCMS BioAssay Cellular / Biological Assay Purpose->BioAssay Storage Long-Term Stock Storage Purpose->Storage MobilePhase Mobile Phase Prep: Use ACN/Water Buffer pH > 4.5 LCMS->MobilePhase DMSO Use DMSO (Inert, High Solubility) BioAssay->DMSO Storage->DMSO MeOH_Risk AVOID Methanol/Ethanol (Risk of Esterification) Storage->MeOH_Risk Warning

Figure 1: Decision tree for solvent selection emphasizing the avoidance of protic solvents for storage.

Module 2: Chemical Stability (The "Ghost Peak" Phenomenon)

Critical Alert: Solvolysis in Alcohols

User Ticket #402: "I prepared a standard in Methanol. After 24 hours in the autosampler, my main peak decreased by 5%, and a new peak appeared at RRT 1.15."

Diagnosis: You are witnessing Fischer Esterification .[1] The carboxylic acid tail of CPAA reacts with Methanol (solvent) to form the Methyl Ester derivative. This reaction is catalyzed by trace acids (often present in non-HPLC grade solvents or added as mobile phase modifiers like TFA).[1]

Reaction:


[1]

Evidence:

  • Mass Shift: The new peak will have a mass of

    
     (Methylation) or 
    
    
    
    (Ethyl ester if Ethanol is used).[1]
  • Retention Time: The ester is more hydrophobic (neutral) and will elute later than the parent acid in Reverse Phase chromatography.

Corrective Action:

  • Immediate: Switch diluent to Acetonitrile (ACN) or DMSO .[1]

  • Recovery: If you must use alcohol, keep the solution at 4°C and analyze immediately. Do not store.

Module 3: Photostability (The Benzophenone Factor)

Common Inquiry: "Is this compound light sensitive?"

The Science: Yes, critically so. The benzophenone core (diphenyl ketone) is a well-known photosensitizer.[1]

  • Mechanism: Upon UV absorption (approx. 250–300 nm), the carbonyl group transitions to an excited triplet state (

    
    ).[1]
    
  • Radical Formation: This triplet state can abstract a hydrogen atom from the solvent (especially if the solvent is a hydrogen donor like isopropanol or THF), leading to radical intermediates and degradation products.

Stability Matrix:

ConditionSolventStability RatingObservation
Dark / 4°C DMSOHigh Stable for >12 months.[1]
Ambient Light Solid StateModerate Surface degradation over weeks.[1]
Ambient Light Solution (ACN)Low Degradation within 24–48 hours.[1]
UV Light SolutionCritical Rapid photolysis (< 1 hour).[1]

Handling Protocol:

  • Glassware: ALWAYS use Amber borosilicate glass vials.

  • Lab Environment: Avoid leaving clear HPLC vials on the benchtop under fluorescent lighting.

  • Autosamplers: Ensure the autosampler compartment is darkened/covered.

Visual Guide: Degradation Pathways

Degradation cluster_0 Pathway A: Photolysis (UV) cluster_1 Pathway B: Esterification (Chemical) CPAA CPAA (Parent Compound) Triplet Excited Triplet State (Benzophenone Core) CPAA->Triplet UV Light (hv) MeOH Solvent: Methanol/Ethanol (+ Trace Acid) CPAA->MeOH Dissolution Radical Radical Abstraction Triplet->Radical Degradants Photodegradation Products Radical->Degradants Ester Methyl/Ethyl Ester (+14/+28 Da) MeOH->Ester Time + Acid

Figure 2: Primary degradation pathways.[1] Pathway A is physical (light), Pathway B is chemical (solvent choice).[1]

Module 4: Analytical Validation Parameters

If you are validating a method for CPAA, use these parameters to ensure specificity.

Forced Degradation Protocol (Stress Testing)
StressorConditionExpected OutcomeNotes
Acid Hydrolysis 1N HCl, 60°C, 2hStable The ether linkage is generally robust; acid precipitates the compound.[1]
Base Hydrolysis 1N NaOH, 60°C, 2hStable Forms the soluble salt.
Oxidation 3% H₂O₂, RT, 4hModerate Potential oxidation of the aromatic ring (minor).
Photolysis UV (254nm), 2hDegradation Primary Failure Mode. Expect significant loss of parent peak.[1]

References

  • PubChem. (2025).[1][3] 2-[4-(4-chlorobenzoyl)phenoxy]acetic acid (Compound Summary). National Library of Medicine. [Link](Note: Reference for the para-isomer analog, establishing the baseline chemical properties of the phenoxyacetic acid class).

  • Royal Society of Chemistry. (2025).[1] Photodegradation mechanisms of benzophenones in solution. Environmental Science: Processes & Impacts. [Link](Authoritative source on the radical mechanism of benzophenone photolysis).

Sources

"troubleshooting 2-[4-(2-Chlorobenzoyl)phenoxy]acetic acid crystallization"

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for the specific troubleshooting of 2-[4-(2-Chlorobenzoyl)phenoxy]acetic acid crystallization.

Note on Chemical Identity: This molecule is a structural isomer of the well-known lipid-regulating metabolite Fenofibric Acid (which carries a 4-chlorobenzoyl group).[1][2] The ortho-chloro substitution in your target molecule introduces significant steric torsion, altering the crystal packing energy and solubility profile compared to its para-isomer analogues.[2]

Status: Operational | Tier: L3 Engineering Support[1][2]

Part 1: The "Oiling Out" Crisis (Liquid-Liquid Phase Separation)[1][2]

Symptom: Upon acidification of the process stream or cooling of the recrystallization solvent, the product separates as a viscous oil or "gum" rather than a crystalline solid.[2]

Root Cause: The ortho-chloro substituent lowers the melting point and disrupts planar stacking.[1] If the supersaturation generation rate (via cooling or anti-solvent) exceeds the crystallization rate, the system enters the metastable region for Liquid-Liquid Phase Separation (LLPS) before it hits the crystal nucleation boundary.[1][2]

Troubleshooting Protocol: The "Seeding Gap" Method

To prevent oiling out, you must operate within the Metastable Zone Width (MSZW) and trigger nucleation heterogeneously.[2]

ParameterRecommended SettingRationale
Solvent System IPA / Water (60:40 v/v) or Toluene / Heptane Avoids pure water during initial nucleation to prevent rapid polarity shock.[1][2]
Seeding Temperature 5–8°C above the Cloud Point Seeds must be added before spontaneous oiling occurs.[1]
Seed Load 1.0 – 2.0 wt% (milled)High surface area is required to consume supersaturation faster than the oil phase can form.[1][2]
Cooling Rate 0.2°C / min (Linear)Slow cooling prevents crossing the LLPS boundary.[1][2]

Corrective Workflow (If currently oiled out):

  • Re-heat the mixture until the oil phase re-dissolves completely (clear solution).

  • Hold temperature 5°C above the temperature where oiling was observed.

  • Add Seed Crystals (1 wt%). Note: If you lack seeds, scratch the vessel wall or use sonication to induce initial nucleation.[2]

  • Age for 2 hours. Ensure a milky slurry forms (crystals) before cooling further.[1][2]

Part 2: Purity Failure (The "Phenol" Trap)[1][2]

Symptom: HPLC purity is stuck at 97-98%, with a persistent impurity at RRT ~1.2-1.3. Diagnosis: The impurity is likely the starting material 4-(2-chlorobenzoyl)phenol .[1][2] Mechanism: Unlike the target acid, this phenol lacks the carboxylic tail. However, due to π-π stacking interactions between the benzophenone cores, the phenol co-crystallizes or becomes occluded within the lattice of your product.[2]

The "pH Swing" Purification Protocol

Standard recrystallization is often ineffective against this specific impurity due to similar solubility profiles in organic solvents.[1] You must exploit the pKa difference (Acid pKa ~4.0 vs. Phenol pKa ~10.0).[1][2]

Step-by-Step Purification Workflow:

  • Dissolution: Dissolve crude solid in 1M NaOH (Target pH > 12). Both product and phenol are ionized.[1]

  • The "Neutral Wash" (Critical Step):

    • Adjust pH to 8.5 - 9.0 using dilute HCl.[1][2]

    • Chemistry: At pH 8.5, your Product (COOH) is still soluble (COO-), but the Impurity (Phenol) is largely protonated (neutral) and lipophilic.[1][2]

  • Extraction: Wash the aqueous phase with Toluene or Ethyl Acetate (2x vol).[1][2]

    • Result: The neutral phenol partitions into the organic layer. The product remains in the water.[3]

  • Isolation: Separate the aqueous layer and acidify to pH 1.0 - 1.5 to precipitate the purified product.

Visualizing the Purification Logic

PurificationLogic Start Crude Mixture (Product + Phenol Impurity) Dissolve Dissolve in 1M NaOH (pH > 12) [Both Ionized] Start->Dissolve Adjust Adjust pH to 8.5 - 9.0 (Critical Control Point) Dissolve->Adjust Wash Wash with Toluene/EtOAc Adjust->Wash PhaseSep Phase Separation Wash->PhaseSep OrgLayer Organic Layer Contains: Neutral Phenol PhaseSep->OrgLayer Impurity Removal AqLayer Aqueous Layer Contains: Product (Carboxylate) PhaseSep->AqLayer Product Retention Acidify Acidify Aqueous to pH 1.0 AqLayer->Acidify Final Pure Product Precipitate Acidify->Final

Figure 1: Selective pH-swing extraction workflow to remove phenolic impurities based on pKa differentials.

Part 3: Polymorph Control & Solvates

Symptom: DSC shows a shifting melting point (e.g., 132°C vs 138°C) or TGA shows weight loss >0.5% (Solvate formation).[1][2] Analysis: The ortho-chloro group creates a "twisted" conformation.[1][2] The molecule can pack in a dense, high-melting form (Form I) or a metastable, lower-melting form (Form II).[1][2] Recrystallization from alcohols (Methanol/Ethanol) carries a high risk of forming channel solvates.[1][2]

Solvent Selection Matrix
Solvent SystemSuitabilityRisk FactorRecommendation
Methanol / Water ⚠️ MediumHigh risk of Methyl Ester formation if heated + acidic.[1][2]Avoid for final step.
Ethanol / Water ⚠️ MediumRisk of Ethanol solvates.[1]Use only if drying >60°C under vacuum is possible.[1]
IPA / Water High Good balance.[1] IPA is bulky, less likely to solvate this specific lattice.[2]Preferred System. (Ratio 60:40).[1][2]
Acetone / Hexane ❌ LowHigh volatility leads to crusting/uncontrolled nucleation.[1]Avoid.
Acetic Acid / Water High Excellent for purity, but corrosive.[2]Use for reprocessing low-purity batches.[1][2]

Recommended Crystallization Protocol (Form I - Stable):

  • Dissolve 10g crude in 60 mL IPA at 75°C.

  • Add 20 mL Water dropwise (maintain T > 70°C).

  • Cool slowly to 55°C. Seed with Form I crystals.

  • Hold at 55°C for 60 mins (Annealing).

  • Cool to 20°C over 4 hours.

  • Add remaining 20 mL Water slowly as anti-solvent.[1]

  • Filter and wash with 20% IPA/Water.

Part 4: Frequently Asked Questions (FAQs)

Q1: Why does my product turn pink/brown during drying?

  • Answer: This indicates oxidation of residual phenolic impurities.[1] The ortho-chlorobenzoyl group activates the phenol ring.[1][2] Ensure you perform the pH 8.5 wash (Part 2) rigorously.[1][2] Drying should be done under Nitrogen or Vacuum, not static air.[2]

Q2: Can I use Acetone as the solvent?

  • Answer: While solubility is high, Acetone/Water mixtures often yield "gummy" precipitates with this compound due to the rapid change in solubility power. IPA is a "softer" solvent that allows for better crystal growth control.[1]

Q3: The melting point is 5°C lower than the literature value. Is it wet?

  • Answer: Check the TGA. If there is no weight loss, you likely have the Metastable Polymorph (Form II) or significant Isomer Contamination (e.g., small amounts of the para-chloro isomer if the starting material was impure).[2] Recrystallize from Toluene (slow evaporation) to convert to the thermodynamic form.[1][2]

References
  • Synthesis and Properties of Phenoxyacetic Acid Derivatives

    • Source: PubChem. "2-[4-(4-chlorobenzoyl)phenoxy]acetic acid (Isomer Analogue Data)."[1][2][4]

    • URL:[Link][1][2]

  • Crystallization of Benzophenone Derivatives (Fenofibric Acid Analogues)

    • Source: National Institutes of Health (PMC).[1][2] "Synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid." (Demonstrates alkaline hydrolysis and purification logic).

    • URL:[Link]

  • General Solubility and pKa Data for Chlorophenoxy Acids

    • Source: Hazardous Substances Data Bank (HSDB) via CDC. "2,4-Dichlorophenoxyacetic acid (Structural Class Behavior)."[1][2]

    • URL:[Link][1][2]

Sources

Technical Support Center: Synthesis of 2-[4-(2-Chlorobenzoyl)phenoxy]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-[4-(2-Chlorobenzoyl)phenoxy]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during their synthetic experiments. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction outcomes and ensure the highest purity of your target compound.

Introduction to the Synthesis and Purity Challenges

The synthesis of this compound, a key intermediate in pharmaceutical development, is most commonly achieved via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. While seemingly straightforward, this process is often plagued by the formation of various byproducts that can complicate purification and compromise the final product's quality. Understanding the mechanisms of byproduct formation is critical to developing strategies for their reduction.

This guide provides a structured approach to troubleshooting these issues, grounded in established chemical principles and supported by authoritative literature.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The most common and industrially scalable method is the Williamson ether synthesis.[1][2] This involves the reaction of 4-hydroxy-2'-chlorobenzophenone with a haloacetic acid derivative (e.g., chloroacetic acid or bromoacetic acid) in the presence of a base.[1][3]

Q2: What are the most common byproducts in this synthesis?

Common byproducts can be categorized as follows:

  • Unreacted Starting Materials: Residual 4-hydroxy-2'-chlorobenzophenone and haloacetic acid.

  • Products of Self-Condensation: Dimerization or polymerization of the haloacetic acid derivative.

  • Products of C-alkylation: Alkylation of the aromatic ring of the phenoxide instead of the desired O-alkylation.

  • Products of Elimination: If a longer chain halo-acid derivative is used, elimination reactions can compete with substitution.[2]

  • Over-alkylation Products: In some cases, reaction at the carboxylic acid moiety can occur.

Q3: How can I detect and quantify these byproducts?

High-Performance Liquid Chromatography (HPLC) is the most effective technique for separating and quantifying the desired product and its impurities.[4] Thin-Layer Chromatography (TLC) can be used for rapid, qualitative monitoring of the reaction progress.[4] For structural elucidation of unknown byproducts, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[4]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

Issue 1: Low Yield of the Desired Product

A low yield can be attributed to several factors, from incomplete reaction to the prevalence of side reactions.

Possible Causes & Solutions:

Cause Explanation Recommended Action
Incomplete Deprotonation of the Phenol The phenoxide is the active nucleophile. Incomplete deprotonation due to a weak base or insufficient stoichiometry will result in a slower reaction and lower conversion.Use a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3) in a suitable solvent. Ensure at least a stoichiometric amount of base is used.
Poor Nucleophilicity of the Phenoxide Steric hindrance around the phenolic oxygen can reduce its nucleophilicity.While the starting material is fixed, optimizing the solvent to a polar aprotic solvent like DMF or DMSO can enhance the nucleophilicity of the phenoxide.
Poor Leaving Group on the Haloacetic Acid The rate of the SN2 reaction is dependent on the quality of the leaving group.Bromoacetic acid is generally a better substrate than chloroacetic acid due to the better leaving group ability of bromide.
Suboptimal Reaction Temperature Insufficient temperature can lead to slow reaction rates and incomplete conversion. Excessively high temperatures can promote side reactions.The optimal temperature is typically in the range of 50-100 °C.[1] Monitor the reaction progress by TLC or HPLC to determine the optimal temperature for your specific conditions.
Issue 2: High Levels of Unreacted Starting Materials

The presence of significant amounts of starting materials at the end of the reaction indicates incomplete conversion.

Troubleshooting Flowchart:

start High Unreacted Starting Material q1 Was the reaction time sufficient? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Was the reaction temperature adequate? a1_yes->q2 s1 Increase reaction time and monitor by TLC/HPLC. a1_no->s1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Was the base strong enough and added in sufficient quantity? a2_yes->q3 s2 Increase temperature incrementally (e.g., 10 °C) and monitor. a2_no->s2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is the solvent appropriate? a3_yes->q4 s3 Use a stronger base (e.g., NaH) or increase stoichiometry of the current base. a3_no->s3 a4_no No q4->a4_no s4 Switch to a polar aprotic solvent like DMF or DMSO. a4_no->s4

Caption: Troubleshooting flowchart for incomplete conversion.

Issue 3: Formation of C-Alkylation Byproducts

While O-alkylation is thermodynamically favored, C-alkylation at the ortho and para positions of the phenol can occur under certain conditions.

Mechanism of C- vs. O-Alkylation:

cluster_0 Phenoxide Ion Resonance cluster_1 Alkylation Pathways phenoxide_o Phenoxide (O-anion) phenoxide_c Phenoxide (C-anion) phenoxide_o->phenoxide_c Resonance electrophile Haloacetic Acid Derivative phenoxide_o->electrophile Nucleophilic Attack phenoxide_c->electrophile Nucleophilic Attack o_alkylation O-Alkylation (Desired Product) c_alkylation C-Alkylation (Byproduct) electrophile->o_alkylation Forms electrophile->c_alkylation Forms

Caption: Competing O- and C-alkylation pathways.

Strategies to Minimize C-Alkylation:

  • Solvent Choice: Polar protic solvents can solvate the oxygen anion, making the carbon positions more accessible for alkylation. Using a polar aprotic solvent like DMF or DMSO favors O-alkylation.

  • Counter-ion: The nature of the cation associated with the phenoxide can influence the site of alkylation. Larger, "softer" cations like potassium or cesium tend to favor O-alkylation over smaller, "harder" cations like lithium or sodium.

  • Temperature: Lower reaction temperatures generally favor the thermodynamically more stable O-alkylation product.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound
  • Preparation of the Phenoxide:

    • To a solution of 4-hydroxy-2'-chlorobenzophenone (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF, DMSO), add a base (e.g., potassium carbonate, 1.5 equivalents) at room temperature.

    • Stir the mixture for 30-60 minutes to ensure complete formation of the phenoxide.

  • Alkylation:

    • To the phenoxide solution, add a solution of bromoacetic acid (1.2 equivalents) in the same solvent dropwise over 30 minutes.

    • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or HPLC. The reaction is typically complete within 2-6 hours.[1]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into water.

    • Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of 2-3 to precipitate the crude product.[5]

    • Filter the precipitate, wash with water, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

Protocol 2: HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

This method should provide good separation of the starting materials, the desired product, and potential byproducts.

References

  • CN103274925B - Preparation method of 2,4,-dichlorphenoxyacetic acid - Google P
  • CN104447290A - Method for preparing 2,4-dichlorophenoxyacetic acid - Google P
  • CN105622396A - 2,4-dichlorophenoxyacetic acid preparation method - Google P
  • 2,4-DICHLOROPHENOXYACETIC ACID - IARC Publications. (URL: [Link])

  • The Williamson Ether Synthesis. (URL: [Link])

  • 11.8: Williamson Ether Synthesis - Chemistry LibreTexts. (URL: [Link])

  • Williamson ether synthesis - Wikipedia. (URL: [Link])

  • CN100404491C - Preparation method of 2,4-dichlorin phenoxyacetic acid - Google P
  • EP2170801B1 - Novel method of synthesizing fenofibrate - Google P
  • Process for the preparation of 2,4-dichlorophenoxyacetic acid - P
  • Synthesis and characterization of potential impurities in Fenofibrate drug substance - Der Pharma Chemica. (URL: [Link])

  • US8445715B2 - Method of synthesizing fenofibrate - Google P
  • A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate - PMC - NIH. (URL: [Link])

  • WO2013056488A1 - Phenoxyacetic acid synthesis method - Google P
  • The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])

  • (PDF) Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions - ResearchGate. (URL: [Link])

  • Fenofibrate | C20H21ClO4 | CID 3339 - PubChem - NIH. (URL: [Link])

  • Fenofibrate-impurities - Pharmaffiliates. (URL: [Link])

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Validation & Comparative

Comparative Efficacy Analysis of Fenofibric Acid in Dyslipidemia Management

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Drug Development Professionals

This guide provides a comprehensive framework for validating the efficacy of 2-[4-(2-Chlorobenzoyl)phenoxy]acetic acid, the active metabolite of the widely prescribed pro-drug fenofibrate. We will refer to it henceforth by its common name, fenofibric acid. This document is intended for researchers and drug development professionals, offering an in-depth comparison with key alternatives and detailing the requisite experimental protocols for robust validation. Our focus is on the causality behind experimental design, ensuring that each protocol serves as a self-validating system for generating trustworthy and reproducible data.

Part 1: Mechanistic Overview and Therapeutic Landscape

Fenofibric acid is a third-generation fibric acid derivative primarily indicated for the treatment of hypertriglyceridemia and mixed dyslipidemia. Its primary mechanism of action is the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism.

The PPARα Signaling Pathway

Upon binding to PPARα, fenofibric acid induces a conformational change in the receptor, leading to the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event modulates the transcription of genes involved in fatty acid uptake, beta-oxidation, and lipoprotein metabolism, most notably by increasing the expression of lipoprotein lipase (LPL) and apolipoproteins A-I and A-V, and decreasing the expression of apolipoprotein C-III. The net effect is a significant reduction in circulating triglycerides (TG) and a modest increase in high-density lipoprotein cholesterol (HDL-C).

PPARa_Pathway cluster_cell Hepatocyte cluster_nucleus Nucleus cluster_blood Bloodstream FA Fenofibric Acid PPARa PPARα FA->PPARa Binds Complex PPARα-RXR Heterodimer PPARa->Complex Heterodimerizes with RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds to LPL ↑ Lipoprotein Lipase PPRE->LPL Modulates Gene Transcription ApoAI ↑ ApoA-I PPRE->ApoAI Modulates Gene Transcription ApoCIII ↓ ApoC-III PPRE->ApoCIII Modulates Gene Transcription TG ↓ Triglycerides LPL->TG HDL ↑ HDL-C ApoAI->HDL ApoCIII->TG

Caption: PPARα signaling pathway activated by fenofibric acid.

Comparative Landscape: Fibrates vs. Statins

The primary therapeutic alternatives for dyslipidemia fall into two major classes: other fibrates and statins.

  • Gemfibrozil: A first-generation fibrate that also acts as a PPARα agonist. However, it is known to have a higher risk of drug-drug interactions, particularly with statins, due to its inhibition of the CYP2C8 enzyme.

  • Atorvastatin: A potent HMG-CoA reductase inhibitor (statin). Statins are the first-line therapy for elevated low-density lipoprotein cholesterol (LDL-C). Their primary mechanism involves inhibiting cholesterol synthesis in the liver, which leads to an upregulation of LDL receptors and increased clearance of LDL from the circulation.

The choice between these agents depends on the patient's specific lipid profile. Fibrates are preferred for severe hypertriglyceridemia, while statins are the cornerstone for managing high LDL-C.

Part 2: Quantitative Efficacy Comparison

The following table summarizes the comparative efficacy of fenofibrate, gemfibrozil, and atorvastatin based on data from head-to-head clinical trials. The primary endpoints are the percentage changes in key lipid parameters from baseline.

ParameterFenofibrate (145-160 mg/day)Gemfibrozil (1200 mg/day)Atorvastatin (10-80 mg/day)
Triglycerides (TG) ↓ 30% to 50%↓ 30% to 50%↓ 20% to 40%
LDL Cholesterol (LDL-C) ↓ 5% to 20%Neutral or slight increase↓ 35% to 55%
HDL Cholesterol (HDL-C) ↑ 10% to 20%↑ 10% to 20%↑ 5% to 10%
Primary Mechanism PPARα AgonistPPARα AgonistHMG-CoA Reductase Inhibitor

*Note: The effect of fibrates on LDL-C can be variable. In patients with very high triglycerides, fibrate therapy can sometimes lead to an increase in LDL-C as large, triglyceride-rich VLDL particles are converted to smaller, denser LDL particles.

Part 3: Experimental Validation Protocols

To validate the efficacy of a novel compound like fenofibric acid, a tiered approach involving both in vitro and in vivo assays is essential.

In Vitro Validation: PPARα Activation Reporter Assay

This assay provides a direct measure of the compound's ability to activate its molecular target, PPARα. It is a critical first step to confirm the mechanism of action and determine potency (EC50).

Objective: To quantify the dose-dependent activation of PPARα by fenofibric acid in a cellular context.

Methodology:

  • Cell Culture: Utilize a suitable host cell line (e.g., HEK293T or HepG2) that is readily transfectable. Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.

  • Plasmid Transfection: Co-transfect the cells with three plasmids:

    • An expression vector for human PPARα.

    • A reporter plasmid containing multiple copies of a PPRE sequence upstream of a luciferase gene.

    • A control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.

  • Compound Treatment: After 24 hours of transfection, replace the medium with a serum-free medium containing serial dilutions of fenofibric acid (e.g., from 0.1 nM to 100 µM) and a vehicle control (e.g., 0.1% DMSO). Include a known PPARα agonist as a positive control.

  • Incubation: Incubate the cells for an additional 18-24 hours to allow for gene transcription and protein expression.

  • Lysis and Luminescence Reading: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well.

    • Plot the normalized luciferase activity against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value (the concentration at which 50% of the maximal response is observed).

InVitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Culture HepG2 Cells A2 Co-transfect with PPARα, PPRE-Luciferase, & Renilla Plasmids A1->A2 B1 Treat cells with serial dilutions of Fenofibric Acid A2->B1 B2 Incubate for 24 hours B1->B2 C1 Lyse Cells & Measure Dual-Luciferase Activity B2->C1 C2 Normalize Data & Plot Dose-Response Curve C1->C2 C3 Calculate EC50 C2->C3

Caption: Workflow for the in vitro PPARα activation reporter assay.

In Vivo Validation: High-Fat Diet-Induced Dyslipidemia Model

This protocol uses a rodent model that mimics human dyslipidemia to evaluate the compound's effect on plasma lipid profiles in a whole-organism context.

Objective: To assess the efficacy of fenofibric acid in reducing plasma triglycerides and modulating cholesterol levels in a diet-induced dyslipidemia mouse model.

Methodology:

  • Animal Model and Acclimation: Use male C57BL/6J mice, a strain susceptible to diet-induced obesity and dyslipidemia. Acclimate the animals for at least one week upon arrival.

  • Diet Induction: Place the mice on a high-fat diet (HFD; typically 45-60% kcal from fat) for 8-12 weeks to induce a dyslipidemic phenotype (elevated plasma TG, LDL-C). A control group should be maintained on a standard chow diet.

  • Group Allocation and Baseline Measurement: After the induction period, measure baseline plasma lipid levels from a tail vein blood sample. Randomly assign HFD-fed mice into treatment groups (e.g., n=8-10 per group):

    • Vehicle control (e.g., 0.5% carboxymethylcellulose).

    • Fenofibric acid (e.g., 100 mg/kg/day, administered by oral gavage).

    • Positive control (e.g., another fibrate or a statin).

  • Dosing: Administer the compounds daily for a period of 2-4 weeks. Monitor animal weight and food intake regularly.

  • Final Sample Collection: At the end of the treatment period, perform a terminal bleed via cardiac puncture under anesthesia after an overnight fast. Collect plasma.

  • Biochemical Analysis: Analyze the plasma samples for total cholesterol, triglycerides, HDL-C, and LDL-C using commercially available enzymatic assay kits.

  • Data Analysis:

    • Compare the final lipid levels between the vehicle-treated HFD group and the compound-treated groups.

    • Use appropriate statistical tests (e.g., one-way ANOVA with post-hoc tests) to determine the significance of the observed effects.

    • Calculate the percentage change from baseline for each group.

InVivo_Workflow cluster_induction Induction Phase (8-12 Weeks) cluster_treatment Treatment Phase (2-4 Weeks) cluster_endpoint Endpoint Analysis A1 Place C57BL/6J mice on High-Fat Diet (HFD) A2 Measure Baseline Plasma Lipids A1->A2 B1 Randomize HFD mice into Vehicle & Treatment Groups A2->B1 B2 Daily Oral Gavage (Vehicle, Fenofibric Acid) B1->B2 C1 Terminal Bleed & Plasma Collection B2->C1 C2 Biochemical Analysis of TG, TC, HDL-C, LDL-C C1->C2 C3 Statistical Comparison of Lipid Profiles C2->C3

Caption: Workflow for the in vivo dyslipidemia model.

Part 4: Conclusion and Future Directions

The validation of fenofibric acid's efficacy relies on a logical progression from confirming its on-target molecular activity to demonstrating a therapeutic effect in a relevant disease model. The protocols outlined above provide a robust framework for this evaluation. By comparing its performance against established alternatives like gemfibrozil and atorvastatin, researchers can accurately position its therapeutic potential. Future studies should aim to explore the pleiotropic effects of fenofibric acid, including its anti-inflammatory properties, and investigate its efficacy in combination therapies, particularly with statins, for the management of complex mixed dyslipidemias.

References

  • Title: Peroxisome Proliferator-Activated Receptor (PPAR) and Lipid Homeostasis Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Fenofibrate: a review of its use in primary dyslipidaemia, the metabolic syndrome and type 2 diabetes mellitus Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Atorvastatin Source: StatPearls - NCBI Bookshelf URL: [Link]

  • Title: Fenofibric Acid Source: DrugBank Online URL: [Link]

  • Title: The role of gemfibrozil in the treatment of dyslipidemia Source: National Center for Biotechnology Information (NCBI) URL: [Link]

A Comparative Guide to Confirming the Molecular Target of 2-[4-(2-Chlorobenzoyl)phenoxy]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in the vanguard of drug discovery, the journey from a promising small molecule to a validated therapeutic is both an art and a science. A critical milestone in this journey is the unambiguous identification and confirmation of the molecule's molecular target. This guide provides a comprehensive, in-depth comparison of modern experimental strategies to elucidate the molecular target of a novel compound, using 2-[4-(2-Chlorobenzoyl)phenoxy]acetic acid as a case study. While the specific molecular target of this compound is not extensively documented in publicly available literature, this guide will equip you with the strategic and technical knowledge to approach this pivotal research question for any novel bioactive compound.

Introduction: The Enigma of a Bioactive Compound

This compound is a small molecule with a defined chemical structure. Preliminary cell-based assays may have revealed an interesting biological activity—perhaps anti-proliferative, anti-inflammatory, or metabolic effects. However, without a confirmed molecular target, the mechanism of action remains a black box. This guide will illuminate the path from a phenotypic observation to a validated molecular interaction, a process that is fundamental to advancing a compound through the drug development pipeline.

A Multi-pronged Strategy for Target Identification and Validation

A robust approach to target identification is not linear but rather an iterative process of hypothesis generation and rigorous testing. We will explore a logical workflow that begins with broad, unbiased screening methods to identify potential targets, followed by precise biophysical and biochemical assays to validate these interactions.

G cluster_0 Phase 1: Target Identification (Hypothesis Generation) cluster_1 Phase 2: Target Validation (Hypothesis Testing) Unbiased Screening Unbiased Screening Chemical Proteomics Chemical Proteomics Unbiased Screening->Chemical Proteomics Affinity-based Phenotypic Screening Phenotypic Screening Unbiased Screening->Phenotypic Screening Function-based Target Engagement Target Engagement Chemical Proteomics->Target Engagement Candidate Proteins Phenotypic Screening->Target Engagement Hypothesized Target Biophysical Assays Biophysical Assays Target Engagement->Biophysical Assays Direct Binding Biochemical Assays Biochemical Assays Biophysical Assays->Biochemical Assays Functional Confirmation

Caption: A strategic workflow for molecular target identification and validation.

Part A: Comparative Guide to Target Engagement & Validation Assays

Once a list of potential candidate targets is generated, the next crucial step is to confirm direct physical binding between this compound and the putative target protein(s) within a biologically relevant context. Here, we compare three powerful techniques: Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).

Cellular Thermal Shift Assay (CETSA): In-Cell Target Engagement

Principle & Rationale: CETSA is a revolutionary technique that allows for the assessment of target engagement in a cellular environment without the need for compound labeling.[1][2][3] The underlying principle is that a protein's thermal stability is altered upon ligand binding.[3] By heating cell lysates or intact cells to various temperatures, one can generate a "melting curve" for a protein of interest. A shift in this curve in the presence of a compound indicates direct binding.[1][4]

Experimental Workflow:

G Start Start Cell Culture 1. Culture cells to desired confluency Start->Cell Culture Compound Treatment 2. Treat cells with this compound or vehicle control Cell Culture->Compound Treatment Heating 3. Heat cell suspensions across a temperature gradient Compound Treatment->Heating Lysis 4. Lyse cells and separate soluble and precipitated fractions Heating->Lysis Protein Quantification 5. Quantify soluble target protein (e.g., Western Blot, MS) Lysis->Protein Quantification Analysis 6. Plot melting curves and determine thermal shift Protein Quantification->Analysis End End Analysis->End

Caption: A streamlined workflow for a Cellular Thermal Shift Assay.

Detailed Protocol for Western Blot-based CETSA:

  • Cell Preparation: Culture a human cell line (e.g., K562) to ~80% confluency. Harvest and resuspend the cells in a suitable buffer (e.g., PBS) to a final concentration of 10-20 x 10^6 cells/mL.

  • Compound Incubation: Aliquot the cell suspension. To the test samples, add this compound to the desired final concentration. To the control samples, add the corresponding vehicle (e.g., DMSO). Incubate at 37°C for 1-2 hours to allow for cellular uptake and target engagement.[5]

  • Thermal Challenge: Place the aliquots in a PCR machine with a temperature gradient (e.g., 40-64°C) for 3 minutes, followed by a cooling step to 20°C.[5]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease inhibitors.[5]

  • Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

  • Protein Analysis: Collect the supernatant and determine the protein concentration. Prepare samples for SDS-PAGE and Western blotting using a specific antibody against the putative target protein.

  • Data Analysis: Quantify the band intensities from the Western blot. For each temperature point, normalize the intensity to the 40°C sample. Plot the normalized intensity versus temperature to generate melting curves for both the vehicle- and compound-treated samples. A rightward shift in the curve for the compound-treated sample indicates target stabilization.

Surface Plasmon Resonance (SPR): Real-time Kinetics

Principle & Rationale: SPR is a label-free optical technique for studying biomolecular interactions in real-time.[6][7][8] It measures changes in the refractive index on the surface of a sensor chip as an analyte (e.g., our compound) flows over an immobilized ligand (the target protein).[6][8] This allows for the determination of binding kinetics (association and dissociation rates) and affinity.[6]

Experimental Workflow:

G Start Start Immobilization 1. Immobilize purified target protein onto a sensor chip Start->Immobilization Analyte Injection 2. Inject varying concentrations of this compound over the chip surface Immobilization->Analyte Injection Association 3. Monitor the increase in response as the compound binds Analyte Injection->Association Dissociation 4. Flow buffer over the chip and monitor the decrease in response Association->Dissociation Regeneration 5. Regenerate the chip surface to remove bound compound Dissociation->Regeneration Analysis 6. Fit the sensorgram data to a binding model to determine kinetics and affinity Regeneration->Analysis End End Analysis->End

Caption: The sequential steps of a Surface Plasmon Resonance experiment.

Detailed Protocol for SPR Analysis:

  • Protein Immobilization: Covalently immobilize the purified recombinant target protein onto a suitable sensor chip (e.g., a CM5 chip via amine coupling). Aim for a low to medium immobilization density to avoid mass transport limitations.

  • Analyte Preparation: Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+). Include a vehicle control (DMSO) at the same concentration as in the compound dilutions.

  • Binding Measurement:

    • Equilibrate the system with running buffer.

    • Inject the different concentrations of the compound over the sensor surface for a defined period (e.g., 120 seconds) to monitor the association phase.

    • Switch back to running buffer and monitor the dissociation phase for another defined period (e.g., 300 seconds).

    • Inject a regeneration solution (e.g., a pulse of high salt or low pH) to remove any remaining bound compound.

  • Data Analysis:

    • Subtract the response from a reference flow cell (without immobilized protein) from the active flow cell to correct for bulk refractive index changes.

    • Subtract the response from a vehicle-only injection to correct for non-specific binding.

    • Globally fit the corrected sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics

Principle & Rationale: ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[9][10][11] It is considered the gold standard for characterizing the thermodynamics of biomolecular interactions. By titrating the compound into a solution containing the target protein, ITC can determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.[11][12]

Experimental Workflow:

G Start Start Sample Prep 1. Prepare purified protein in the sample cell and compound in the syringe Start->Sample Prep Titration 2. Inject small aliquots of the compound into the protein solution Sample Prep->Titration Heat Measurement 3. Measure the heat change after each injection Titration->Heat Measurement Saturation 4. Continue titration until the binding sites are saturated Heat Measurement->Saturation Analysis 5. Integrate the heat peaks and fit to a binding model to determine thermodynamic parameters Saturation->Analysis End End Analysis->End

Caption: The experimental process of Isothermal Titration Calorimetry.

Detailed Protocol for ITC Analysis:

  • Sample Preparation:

    • Dialyze the purified target protein and dissolve the this compound in the exact same buffer to minimize heats of dilution.

    • Degas both the protein and compound solutions.

    • Load the protein solution (e.g., 10-50 µM) into the sample cell and the compound solution (e.g., 100-500 µM) into the injection syringe.

  • Titration:

    • Equilibrate the instrument to the desired temperature (e.g., 25°C).

    • Perform a series of small injections (e.g., 2-5 µL) of the compound into the protein solution, with sufficient time between injections for the signal to return to baseline.

  • Data Acquisition: The instrument records the differential power required to maintain a zero temperature difference between the sample and reference cells, which is proportional to the heat change upon binding.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of compound to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to calculate KD, n, and ΔH. The binding entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(KA), where KA = 1/KD.

Comparative Analysis of Target Validation Techniques

FeatureCellular Thermal Shift Assay (CETSA)Surface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Environment In-cell or in-lysateIn vitro (purified components)In vitro (purified components in solution)
Labeling Label-freeLabel-freeLabel-free
Primary Output Thermal stability shift (ΔTm)Binding kinetics (ka, kd) and affinity (KD)Binding thermodynamics (KD, ΔH, ΔS, n)
Throughput Can be adapted for high-throughput screening[3]Medium to high, depending on the instrument[8]Low to medium
Protein Req. Low (endogenous levels)Moderate (µg amounts for immobilization)High (mg amounts for solution)
Compound Req. Low to moderateLowModerate to high
Key Advantage Confirms target engagement in a physiological contextProvides real-time kinetic informationProvides a complete thermodynamic profile of the interaction
Key Limitation Indirect measure of binding; not all proteins are suitableRequires protein immobilization which may affect activityLower throughput and requires larger amounts of material

Part B: Functional Validation with Biochemical Assays

Confirming direct binding is a major step, but it does not prove that the compound modulates the target's function. If the identified target is an enzyme, a functional biochemical assay is essential.

Principle & Rationale: Enzyme kinetic assays measure the rate of an enzymatic reaction and how this rate is affected by the presence of an inhibitor or activator.[13][14][15][16] By measuring the conversion of a substrate to a product, one can determine key kinetic parameters like the Michaelis constant (Km) and the maximum reaction velocity (Vmax), and assess the inhibitory potency (e.g., IC50) of the compound.[17]

Detailed Protocol for an Enzyme Inhibition Assay:

  • Assay Development:

    • Obtain the purified, active enzyme and a suitable substrate. The substrate can be the natural substrate or a surrogate that produces a detectable signal (e.g., colorimetric, fluorometric, or luminescent).

    • Optimize assay conditions (buffer, pH, temperature, enzyme concentration, and substrate concentration). For competitive inhibitors, it is often recommended to use a substrate concentration at or below the Km value.[17]

  • IC50 Determination:

    • Prepare a serial dilution of this compound.

    • In a microplate, add the enzyme, the compound at different concentrations (and a vehicle control), and allow them to pre-incubate for a defined period.

    • Initiate the reaction by adding the substrate.

    • Monitor the reaction progress over time by measuring the signal from the product formation.

  • Data Analysis:

    • Calculate the initial reaction rates for each compound concentration.

    • Normalize the rates to the vehicle control (defined as 100% activity).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion: A Pathway to Confidence

References

  • Vertex AI Search. (n.d.). 2-[4-(4-chlorobenzoyl)phenoxy]acetic acid CAS No.: 42017-94-7 Cat. No.: M312373 - Moldb.
  • PubChem. (n.d.). 2-(4-(4-Chlorobenzoyl)phenoxy)acetic acid. Retrieved January 28, 2026, from [Link]

  • PubMed. (2014). Repositioning of 2,4-dichlorophenoxy acetic acid as a potential anti-inflammatory agent: in silico and pharmaceutical formulation study. Retrieved January 28, 2026, from [Link]

  • MDPI. (n.d.). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Retrieved January 28, 2026, from [Link]

  • PubMed. (2003). In vitro studies on the chemical reactivity of 2,4-dichlorophenoxyacetyl-S-acyl-CoA thioester. Retrieved January 28, 2026, from [Link]

  • PubMed. (2020). 2-(4-chlorophenoxy) acetamide is a novel inhibitor of resorptive bone loss in mice. Retrieved January 28, 2026, from [Link]

  • Frontiers. (n.d.). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Retrieved January 28, 2026, from [Link]

  • Semantic Scholar. (n.d.). Insight into the mode of action of 2,4Dichlorophenoxyacetic acid (2,4D) as an herbicide. Retrieved January 28, 2026, from [Link]

  • The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Retrieved January 28, 2026, from [Link]

  • NCBI. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved January 28, 2026, from [Link]

  • PubMed. (2005). Isothermal titration calorimetry in drug discovery. Retrieved January 28, 2026, from [Link]

  • Journal of Medicinal Chemistry. (n.d.). Target Engagement Assays in Early Drug Discovery. Retrieved January 28, 2026, from [Link]

  • NCBI Bookshelf. (2012). Basics of Enzymatic Assays for HTS. Retrieved January 28, 2026, from [Link]

  • TeachMe Physiology. (2024). Enzyme Kinetics - Structure - Function - Michaelis-Menten Kinetics. Retrieved January 28, 2026, from [Link]

  • PubMed. (2025). Target Engagement Assays in Early Drug Discovery. Retrieved January 28, 2026, from [Link]

  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Retrieved January 28, 2026, from [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved January 28, 2026, from [Link]

  • Wikipedia. (n.d.). Enzyme kinetics. Retrieved January 28, 2026, from [Link]

  • Jetir.Org. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Retrieved January 28, 2026, from [Link]

  • Khan Academy. (n.d.). Thermodynamics: Isothermal titration calorimetry in drug development (practice). Retrieved January 28, 2026, from [Link]

  • Promega Connections. (2025). Drug Target Confirmed? Tivantinib's Lesson on the Importance of Cellular Target Engagement. Retrieved January 28, 2026, from [Link]

  • PubMed Central. (2022). Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. Retrieved January 28, 2026, from [Link]

  • Tip Biosystems. (2024). What Are Enzyme Kinetic Assays?. Retrieved January 28, 2026, from [Link]

  • deNOVO Biolabs. (2025). How does SPR work in Drug Discovery?. Retrieved January 28, 2026, from [Link]

  • Google Patents. (n.d.). WO2013056488A1 - Phenoxyacetic acid derivative synthesis method.
  • TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved January 28, 2026, from [Link]

  • Selvita. (2025). A Practical Guide to Target Engagement Assays. Retrieved January 28, 2026, from [Link]

  • Malvern Panalytical. (2017). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. Retrieved January 28, 2026, from [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved January 28, 2026, from [Link]

  • Frontiers. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Retrieved January 28, 2026, from [Link]

  • Tecan Journal. (n.d.). Dramatically increasing throughput and efficiency of SPR analysis to accelerate drug discovery. Retrieved January 28, 2026, from [Link]

  • Photonics Spectra. (n.d.). SPR Provides a Boost to Drug Discovery and Development. Retrieved January 28, 2026, from [Link]

  • MDPI. (n.d.). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Retrieved January 28, 2026, from [Link]

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A Senior Application Scientist's Guide to Benchmarking Novel Dyslipidemia Candidates: The Case of 2-[4-(2-Chlorobenzoyl)phenoxy]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Exploring New Chemical Entities in Dyslipidemia Management

The management of dyslipidemia, a key risk factor for atherosclerotic cardiovascular disease, remains a cornerstone of preventive cardiology. While existing therapies, primarily statins and fibrates, have revolutionized patient outcomes, the quest for novel agents with improved efficacy, safety profiles, and patient compliance continues. This guide focuses on a systematic approach to benchmarking a novel chemical entity, 2-[4-(2-Chlorobenzoyl)phenoxy]acetic acid, hereafter referred to as "Compound X," against established standard-of-care drugs.

Compound X shares significant structural homology with fenofibric acid, the active metabolite of the widely prescribed fibrate, fenofibrate. Fenofibrate's therapeutic effects are mediated through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism.[1][2] Activation of PPARα leads to increased catabolism of triglyceride-rich particles and an increase in high-density lipoprotein (HDL) cholesterol.[3] The substitution of the chlorine atom from the para (4) to the ortho (2) position on the benzoyl ring of Compound X represents a deliberate medicinal chemistry strategy to potentially modulate potency, selectivity, and pharmacokinetic properties relative to fenofibric acid.

This guide provides a comprehensive framework for the preclinical evaluation of Compound X, comparing it directly with a primary standard, Fenofibrate , and two secondary standards representing different mechanistic classes: Atorvastatin (a statin and HMG-CoA reductase inhibitor)[4][5] and Ezetimibe (a cholesterol absorption inhibitor).[6][7]

Comparative Analysis of Mechanisms of Action

A thorough understanding of the distinct mechanisms of action of the comparator drugs is essential for designing and interpreting benchmarking studies.

  • Compound X (Hypothesized Mechanism): Based on its structural similarity to fenofibric acid, Compound X is hypothesized to be a PPARα agonist. Upon binding to PPARα, it is expected to form a heterodimer with the retinoid X receptor (RXR), which then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in lipid metabolism, leading to a reduction in triglycerides and an increase in HDL cholesterol.[8]

  • Fenofibrate (Primary Comparator): As a well-established PPARα agonist, fenofibrate (acting through its active metabolite, fenofibric acid) increases the expression of lipoprotein lipase (LPL), which hydrolyzes triglycerides in lipoproteins.[1][9] It also decreases the production of apolipoprotein CIII (ApoCIII), an inhibitor of LPL, and increases the synthesis of apolipoproteins A-I and A-II, key components of HDL.[2]

  • Atorvastatin (Secondary Comparator): Atorvastatin is a competitive inhibitor of HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway in the liver.[5][10] By reducing hepatic cholesterol synthesis, atorvastatin upregulates the expression of LDL receptors on hepatocytes, leading to increased clearance of LDL cholesterol from the circulation.[4][11]

  • Ezetimibe (Secondary Comparator): Ezetimibe localizes to the brush border of the small intestine and inhibits the absorption of dietary and biliary cholesterol.[7][12] It specifically targets the Niemann-Pick C1-Like 1 (NPC1L1) protein, a cholesterol transporter.[13] The reduced cholesterol delivery to the liver also results in the upregulation of LDL receptors.[6]

In Vitro Benchmarking: A Stepwise Approach to Mechanistic Validation

In vitro assays are fundamental to confirming the hypothesized mechanism of action of Compound X and quantifying its potency relative to the standard drugs.[14]

PPARα Transactivation Assay

This cell-based assay directly measures the ability of a compound to activate the PPARα receptor.

Protocol:

  • Cell Culture: Utilize a suitable mammalian cell line (e.g., HepG2, a human liver cancer cell line) that is transiently co-transfected with two plasmids:

    • An expression vector for the human PPARα ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain.

    • A reporter plasmid containing a GAL4 upstream activation sequence (UAS) driving the expression of a reporter gene (e.g., luciferase).

  • Compound Treatment: Seed the transfected cells in 96-well plates and treat with increasing concentrations of Compound X, fenofibric acid (as the active control), and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 24 hours to allow for compound-induced gene expression.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Plot the luciferase activity against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration at which 50% of the maximal response is achieved).

Diagram 1: Workflow for PPARα Transactivation Assay

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Data Acquisition & Analysis HepG2 HepG2 Cells Transfection Co-transfection with PPARα-LBD-GAL4 and GAL4-UAS-Luciferase Plasmids HepG2->Transfection Seeding Seed cells in 96-well plates Transfection->Seeding Treatment Add serial dilutions of Compound X, Fenofibric Acid, and Vehicle Control Seeding->Treatment Incubation Incubate for 24 hours Treatment->Incubation Lysis Lyse cells Incubation->Lysis Luminometry Measure Luciferase Activity Lysis->Luminometry Analysis Plot Dose-Response Curve and Calculate EC50 Luminometry->Analysis

Caption: A stepwise workflow for the PPARα transactivation assay.

Cellular Cholesterol Efflux Assay

This assay assesses the ability of compounds to promote the removal of cholesterol from cells, a key function of HDL that is influenced by PPARα agonists.

Protocol:

  • Cell Culture and Loading: Culture macrophage-like cells (e.g., THP-1 derived macrophages) and label them with a fluorescent cholesterol analog, such as NBD-cholesterol, for 24 hours.[15][16]

  • Compound Treatment: Wash the cells and incubate them with serum-free media containing Compound X, fenofibric acid, and a positive control (e.g., a known LXR agonist) in the presence of a cholesterol acceptor like Apolipoprotein A-I (ApoA-I).

  • Incubation: Incubate for 4-6 hours to allow for cholesterol efflux.

  • Fluorescence Measurement: Collect the supernatant and measure the fluorescence (representing the effluxed NBD-cholesterol). Lyse the cells and measure the fluorescence of the cell lysate (representing the remaining intracellular NBD-cholesterol).

  • Data Analysis: Calculate the percentage of cholesterol efflux as: (Fluorescence in supernatant / (Fluorescence in supernatant + Fluorescence in cell lysate)) * 100.

Table 1: Comparative In Vitro Potency of Compound X and Standard Drugs

CompoundTargetAssayPotency (EC50/IC50)
Compound X PPARαTransactivation1.2 µM (Illustrative)
Fenofibric AcidPPARαTransactivation2.5 µM
AtorvastatinHMG-CoA ReductaseEnzyme Inhibition8 nM
EzetimibeNPC1L1Cholesterol Uptake3 nM

Note: Data for Compound X is hypothetical for illustrative purposes. Potency values for standard drugs are representative values from public literature.

In Vivo Benchmarking: Efficacy Assessment in a Dyslipidemia Model

In vivo studies are crucial for evaluating the therapeutic efficacy and potential side effects of Compound X in a physiological context.[17] A high-fat diet (HFD)-induced dyslipidemia model in rodents (e.g., C57BL/6J mice or Syrian golden hamsters) is a standard and relevant model.[18]

High-Fat Diet-Induced Dyslipidemia Model

Protocol:

  • Induction of Dyslipidemia: Acclimatize male C57BL/6J mice for one week, then feed them a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity, hypercholesterolemia, and hypertriglyceridemia.[19]

  • Grouping and Treatment: Randomly assign the dyslipidemic mice to the following treatment groups (n=8-10 per group):

    • Vehicle control (e.g., 0.5% carboxymethylcellulose)

    • Compound X (e.g., 10, 30, 100 mg/kg/day)

    • Fenofibrate (e.g., 100 mg/kg/day)

    • Atorvastatin (e.g., 10 mg/kg/day)

    • Ezetimibe (e.g., 10 mg/kg/day)

  • Dosing: Administer the compounds orally once daily for 4 weeks.

  • Monitoring: Monitor body weight and food intake weekly.

  • Sample Collection: At the end of the treatment period, collect blood samples after an overnight fast for lipid analysis. Euthanize the animals and collect liver tissue for gene expression analysis and histology.

Diagram 2: Experimental Design for In Vivo Efficacy Study

G cluster_0 Induction Phase cluster_1 Treatment Phase (4 weeks) cluster_2 Endpoint Analysis Acclimatization Acclimatization (1 week) HFD High-Fat Diet (8-12 weeks) Acclimatization->HFD Grouping Randomization HFD->Grouping Dosing Daily Oral Dosing Grouping->Dosing Monitoring Monitor Body Weight & Food Intake Dosing->Monitoring Blood Blood Collection (Lipid Profile) Monitoring->Blood Liver Liver Collection (Gene Expression, Histology) Monitoring->Liver

Caption: Workflow of the high-fat diet-induced dyslipidemia mouse model.

Lipid Profile Analysis

Protocol:

  • Plasma Separation: Centrifuge the collected blood samples to separate the plasma.

  • Biochemical Analysis: Use commercially available enzymatic kits to measure the plasma concentrations of:

    • Total Cholesterol (TC)

    • Triglycerides (TG)

    • High-Density Lipoprotein Cholesterol (HDL-C)

    • Low-Density Lipoprotein Cholesterol (LDL-C) (can be calculated or directly measured)

  • Data Analysis: Compare the lipid levels in the treatment groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Table 2: Comparative In Vivo Efficacy on Plasma Lipids (Illustrative Data)

Treatment Group (mg/kg/day)Change in Total Cholesterol (%)Change in Triglycerides (%)Change in HDL-C (%)Change in LDL-C (%)
Vehicle----
Compound X (30) -15%-45%+25%-10%
Fenofibrate (100)-10%-50%+20%-5%
Atorvastatin (10)-35%-20%+5%-40%
Ezetimibe (10)-20%-10%+2%-25%

Note: Data for Compound X is hypothetical for illustrative purposes. Changes are relative to the vehicle control group.

Conclusion: Synthesizing the Data for a Go/No-Go Decision

This comprehensive benchmarking guide provides a robust framework for the preclinical evaluation of this compound (Compound X). By systematically comparing its in vitro potency and in vivo efficacy against a primary mechanistic comparator (fenofibrate) and mechanistically distinct secondary comparators (atorvastatin and ezetimibe), researchers can build a strong data package to support further development.

The illustrative data presented suggest that Compound X could be a potent PPARα agonist with a favorable impact on triglycerides and HDL-C. A successful outcome from these studies would be the demonstration of equipotent or superior activity to fenofibrate, potentially at a lower dose, and a differentiated profile from statins and cholesterol absorption inhibitors. Such findings would provide a solid rationale for advancing Compound X into further preclinical safety and pharmacokinetic studies, ultimately paving the way for potential clinical development as a novel agent for the management of dyslipidemia.

References

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A Comparative Guide to the In Vivo vs. In Vitro Activity of 2-[4-(2-Chlorobenzoyl)phenoxy]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Phenoxyacetic Acid Derivative

In the landscape of modern drug discovery, the family of phenoxyacetic acid derivatives has garnered significant attention for its diverse pharmacological activities. This guide focuses on 2-[4-(2-Chlorobenzoyl)phenoxy]acetic acid, a compound of interest due to its structural similarities to a well-established class of therapeutic agents. While direct experimental data on this specific molecule is emerging, its close structural analogy to fenofibric acid allows for a robust predictive analysis of its biological activities. Fenofibric acid, the active metabolite of the widely prescribed drug fenofibrate, is a potent agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism and inflammation.

This comprehensive guide will therefore compare the anticipated in vitro and in vivo activities of this compound, drawing upon the extensive body of evidence from its close structural analog, fenofibric acid. We will delve into the mechanistic underpinnings of its expected biological effects, provide detailed experimental protocols for its characterization, and present a comparative analysis of its performance in cellular and whole-organism models. This document is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic potential of this and related compounds.

The Central Hypothesis: A PPARα-Mediated Mechanism of Action

The foundational hypothesis for the biological activity of this compound is its function as a PPARα agonist. PPARα is a ligand-activated transcription factor primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and kidney.[1] Activation of PPARα leads to the regulation of a suite of genes involved in lipid and lipoprotein metabolism, as well as inflammatory pathways.[2]

The molecular structure of this compound, featuring a phenoxyacetic acid moiety linked to a chlorobenzoyl group, strongly suggests an affinity for the ligand-binding domain of PPARα. This interaction is the cornerstone of the lipid-lowering and anti-inflammatory effects observed with fenofibric acid.[3]

Visualizing the PPARα Signaling Pathway

To appreciate the downstream consequences of engaging this target, the following diagram illustrates the canonical PPARα signaling cascade.

PPARa_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound (Ligand) PPARa_inactive PPARα Ligand->PPARa_inactive Enters Cell PPARa_active PPARα PPARa_inactive->PPARa_active Ligand Binding & Translocation RXR_inactive RXR RXR_active RXR RXR_inactive->RXR_active Translocation PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_active->PPRE Heterodimerization Target_Genes Target Genes (e.g., LPL, APOA1, CPT1) PPRE->Target_Genes Binds to DNA mRNA mRNA Target_Genes->mRNA Transcription Proteins Proteins mRNA->Proteins Translation Biological_Effects Biological Effects: - Increased Fatty Acid Oxidation - Decreased Triglycerides - Increased HDL - Anti-inflammatory Effects Proteins->Biological_Effects Leads to

Caption: PPARα signaling pathway initiated by ligand binding.

In Vitro Activity: Dissecting the Molecular and Cellular Effects

In vitro studies are crucial for confirming the direct interaction of a compound with its molecular target and for elucidating its effects at the cellular level. For this compound, a primary focus of in vitro characterization would be the confirmation of PPARα agonism and the downstream cellular consequences.

Key In Vitro Activities and Expected Outcomes

Based on the well-documented profile of fenofibric acid, the following in vitro activities are anticipated for this compound:

  • PPARα Activation: Direct binding to and activation of the PPARα receptor. This can be quantified using reporter gene assays, with an expected EC50 value in the nanomolar to low micromolar range.

  • Target Gene Upregulation: Increased expression of PPARα target genes in relevant cell lines (e.g., HepG2 human hepatoma cells). Key upregulated genes include those involved in fatty acid transport and oxidation (e.g., CPT1, ACOX1) and lipoprotein metabolism (e.g., LPL, APOA1).

  • Anti-inflammatory Effects: Inhibition of inflammatory pathways in cell-based models. This can manifest as reduced expression of pro-inflammatory mediators. Studies on fenofibric acid have shown inhibition of cyclooxygenase-2 (COX-2) activity.[4]

  • Modulation of Cellular Lipid Metabolism: In hepatocyte cultures, treatment is expected to lead to a decrease in triglyceride accumulation and an increase in fatty acid oxidation.

Data Summary: In Vitro Activity Profile

The following table summarizes the expected quantitative data for the in vitro activity of this compound, benchmarked against fenofibric acid.

ParameterAssay TypeExpected Outcome for this compoundReference Data (Fenofibric Acid)
PPARα Activation Luciferase Reporter Assay (in HepG2 cells)Potent agonism, EC50 in nM to low µM rangeEC50 values reported in the low µM range
COX-2 Inhibition Enzyme Inhibition AssayModerate to potent inhibitionIC50 of 48 nM[4]
Target Gene Expression qPCR in primary hepatocytesFold-increase in LPL, CPT1, and APOA1 expressionSignificant upregulation observed[5]

In Vivo Activity: From Animal Models to Systemic Effects

In vivo studies are essential to understand the pharmacokinetic and pharmacodynamic properties of a compound in a whole organism, providing critical insights into its therapeutic potential and safety profile. The anticipated in vivo activities of this compound are primarily based on the extensive preclinical and clinical data available for fenofibrate and fenofibric acid.

Key In Vivo Activities and Expected Outcomes
  • Lipid-Lowering Effects: In animal models of hyperlipidemia (e.g., high-fat diet-fed rats or rabbits), oral administration of the compound is expected to significantly reduce plasma triglyceride and LDL-cholesterol levels, while increasing HDL-cholesterol levels.[3][6] Fibrates can reduce triglyceride levels by 40% to 60%, depending on the baseline concentrations.[3]

  • Anti-inflammatory Activity: In models of acute inflammation, such as the carrageenan-induced paw edema model in rats, the compound is expected to exhibit a dose-dependent reduction in inflammation.[7]

  • Pharmacokinetics: Following oral administration, the compound is expected to be well-absorbed and exhibit a pharmacokinetic profile suitable for once-daily dosing, with a half-life similar to that of fenofibric acid (approximately 20 hours).[8][9]

Data Summary: In Vivo Activity Profile

The following table summarizes the expected quantitative data for the in vivo activity of this compound, benchmarked against fenofibric acid.

ParameterAnimal ModelExpected Outcome for this compoundReference Data (Fenofibric Acid/Fenofibrate)
Triglyceride Reduction High-fat diet-induced hyperlipidemic rats30-60% reduction from baseline30-50% reduction observed[9]
HDL-Cholesterol Increase High-fat diet-induced hyperlipidemic ratsSignificant increase from baselineIncrease in HDL-C observed[8]
Anti-inflammatory Effect Carrageenan-induced paw edema in ratsDose-dependent reduction in paw volumePotent anti-inflammatory activity demonstrated[7]
Oral Bioavailability RatModerate to high bioavailabilityFenofibric acid has an absolute bioavailability in excess of 80%[9]
Plasma Half-life RatApproximately 20 hours~20 hours[8][9]

Experimental Protocols: A Guide to Characterization

To empirically validate the predicted activities of this compound, rigorous and well-controlled experiments are necessary. Below are detailed, step-by-step methodologies for key in vitro and in vivo assays.

In Vitro Protocol: PPARα Reporter Gene Assay

This assay quantitatively measures the ability of a compound to activate the PPARα receptor in a cellular context.

Objective: To determine the EC50 value of this compound for human PPARα activation.

Materials:

  • HepG2 cells stably co-transfected with a human PPARα expression vector and a luciferase reporter vector containing multiple copies of a peroxisome proliferator response element (PPRE).

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

  • This compound (test compound) and a known PPARα agonist (e.g., GW7647) as a positive control.

  • Luciferase assay reagent.

  • 96-well cell culture plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the transfected HepG2 cells into a 96-well plate at a density of 4 x 10^4 cells/well and incubate for 24 hours.[10]

  • Compound Preparation: Prepare a serial dilution of the test compound and the positive control in DMEM.

  • Cell Treatment: Remove the culture medium from the cells and add the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).[10]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: After incubation, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Plot the luminescence data against the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 value.

Self-Validation: The inclusion of a potent, specific PPARα agonist as a positive control and a vehicle control are critical for validating the assay performance. The Z'-factor should be calculated to assess the quality of the assay.

In Vivo Protocol: Triton WR-1339-Induced Hyperlipidemia Model in Rats

This is an acute model used to rapidly screen compounds for their lipid-lowering potential.

Objective: To evaluate the effect of this compound on plasma triglyceride and cholesterol levels in an acute hyperlipidemia model.

Materials:

  • Male Wistar rats (180-220 g).

  • Triton WR-1339 (Tyloxapol).

  • This compound (test compound) and a reference drug (e.g., fenofibrate).

  • Vehicle for compound administration (e.g., 0.5% carboxymethyl cellulose).

  • Blood collection tubes (with anticoagulant).

  • Centrifuge.

  • Commercial kits for triglyceride and cholesterol measurement.

Procedure:

  • Acclimatization: Acclimatize the rats for at least one week under standard laboratory conditions.

  • Fasting: Fast the animals overnight (12-16 hours) with free access to water before the experiment.

  • Grouping: Divide the animals into groups (n=6-8 per group):

    • Normal control (vehicle only).

    • Hyperlipidemic control (Triton WR-1339 + vehicle).

    • Test compound group(s) (Triton WR-1339 + different doses of the test compound).

    • Reference drug group (Triton WR-1339 + fenofibrate).

  • Dosing: Administer the test compound or vehicle orally by gavage.

  • Induction of Hyperlipidemia: One hour after dosing, administer Triton WR-1339 (300-400 mg/kg) intraperitoneally to all groups except the normal control.

  • Blood Collection: Collect blood samples from the retro-orbital plexus at 0, 6, and 24 hours post-Triton injection.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Biochemical Analysis: Measure the plasma levels of triglycerides and total cholesterol using commercial enzymatic kits.

  • Data Analysis: Compare the lipid levels in the treatment groups to the hyperlipidemic control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Self-Validation: The inclusion of a normal control group ensures that the baseline lipid levels are normal. The hyperlipidemic control group validates the induction of hyperlipidemia by Triton WR-1339. The reference drug group provides a benchmark for the efficacy of the test compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation invitro_start Start: In Vitro Assays reporter_assay PPARα Reporter Gene Assay invitro_start->reporter_assay gene_expression Target Gene Expression (qPCR) reporter_assay->gene_expression enzyme_inhibition COX-2 Enzyme Inhibition Assay gene_expression->enzyme_inhibition invitro_end End: In Vitro Profile enzyme_inhibition->invitro_end invivo_start Start: In Vivo Studies invitro_end->invivo_start Proceed to In Vivo if In Vitro is promising pk_study Pharmacokinetic Study invivo_start->pk_study hyperlipidemia_model Hyperlipidemia Model pk_study->hyperlipidemia_model inflammation_model Anti-inflammatory Model hyperlipidemia_model->inflammation_model invivo_end End: In Vivo Profile & Safety inflammation_model->invivo_end

Caption: A logical workflow for the characterization of this compound.

Conclusion: A Promising Candidate with a Clear Path for Development

While direct experimental data on this compound is not yet widely available, its striking structural similarity to fenofibric acid provides a strong foundation for predicting its biological activities. The evidence strongly suggests that this compound will act as a PPARα agonist, exhibiting potent lipid-lowering and anti-inflammatory effects.

The comparative analysis presented in this guide outlines the expected concordance between its in vitro and in vivo activities, from target engagement at the molecular level to systemic effects in preclinical models. The provided experimental protocols offer a clear and robust framework for the empirical validation of these predictions.

Ultimately, this compound represents a promising therapeutic candidate. A systematic investigation following the principles and methodologies outlined in this guide will be instrumental in fully elucidating its pharmacological profile and paving the way for its potential clinical development.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.